Nicotinamide Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
25334-23-0 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |
InChI Key |
OBLVPWTUALCMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.Cl |
Other CAS No. |
3726-23-6 25334-23-0 |
Origin of Product |
United States |
Foundational & Exploratory
Nicotinamide Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core properties of nicotinamide hydrochloride, a salt of nicotinamide (also known as niacinamide). Nicotinamide is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, purification, stability, and key experimental applications.
Core Physicochemical Properties
This compound's fundamental properties are crucial for its application in research. The following tables summarize its key quantitative data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [1][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 128-131 °C (for nicotinamide) | [5] |
| pKa (Strongest Basic) | 3.63 (for nicotinamide) | [2] |
| LogP | -0.37 (for nicotinamide) | [4] |
Table 2: Solubility of Nicotinamide
| Solvent | Solubility | Reference(s) |
| Water | 1000 g/L (20 °C) | [5] |
| Ethanol | Slightly soluble (10 g/L at 20°C) | [5] |
| Glycerol | Soluble (1 g in 10 mL) | [4] |
| DMSO | ≥ 50 mg/mL | [6] |
| PBS (pH 7.2) | Approximately 10 mg/mL | [7] |
Synthesis and Purification
Nicotinamide can be synthesized through various methods, including the hydrolysis of 3-cyanopyridine. Purification of nicotinamide from impurities like nicotinic acid can be achieved through recrystallization or by processes that involve forming a salt of the nicotinic acid impurity to facilitate its removal.[8]
One patented method for purification involves suspending the impure nicotinamide in a non-aqueous solvent like benzene and adding an amine, such as piperidine. The amine reacts with the nicotinic acid to form a soluble salt, while the unreacted nicotinamide remains as a solid and can be recovered by filtration.[8]
Stability and Storage
Nicotinamide is stable under recommended storage conditions.[4] For long-term storage, it should be kept at -20°C in a desiccated environment, where it is stable for at least four years.[7] Aqueous solutions of nicotinamide are not recommended to be stored for more than one day.[7] It is incompatible with strong oxidizing agents, alkalis, and strong acids.[4][5]
Biological Activity and Signaling Pathways
This compound's biological significance stems from its role as a precursor to NAD+ and as a modulator of enzyme activity, particularly sirtuins.
NAD+ Salvage Pathway
Nicotinamide is a key component of the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[9][10] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated by NMN adenylyltransferase (NMNAT) to form NAD+.[9][11]
Sirtuin Inhibition
Nicotinamide acts as a non-competitive inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[1][12] The mechanism of inhibition involves a base exchange reaction where nicotinamide reacts with an enzyme-intermediate complex, leading to the regeneration of NAD+ and preventing the deacetylation of the substrate.[1][7] This inhibitory effect has made nicotinamide a valuable tool for studying the biological roles of sirtuins.
Experimental Protocols
Analytical Methods
A common method for the quantitative analysis of nicotinamide in various matrices, including biological samples and food products.
-
Objective: To determine the concentration of nicotinamide.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium salt of hexane sulfonic acid) and an organic solvent (e.g., methanol). A typical composition is 70% buffer and 30% methanol.
-
Flow Rate: 1 mL/min (isocratic).
-
Detection: UV detection at 254 nm.
-
Sample Preparation:
-
Solid Samples: Weigh a known amount of the sample and dissolve it in the mobile phase buffer. Vortex to ensure complete dissolution and make up to a known volume. Filter the solution through a 0.45 µm membrane filter before injection.[13]
-
Liquid Samples: Dilute a known volume of the liquid sample with the mobile phase buffer to the desired concentration.
-
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.[13]
¹H NMR spectroscopy is used for the structural confirmation of nicotinamide.
-
Objective: To confirm the chemical structure of nicotinamide.
-
Sample Preparation: Dissolve the nicotinamide sample in a deuterated solvent such as D₂O or a mixture of CDCl₃ and DMSO.[14][15]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.
-
Expected Chemical Shifts: The proton signals of the pyridine ring and the amide group will be observed at characteristic chemical shifts.[16][17]
Cell Culture Applications
Nicotinamide is widely used as a supplement in cell culture media to improve cell survival and direct differentiation.[3][8]
-
Objective: To enhance cell survival or promote differentiation of pluripotent stem cells.
-
Cell Lines: Human pluripotent stem cells (hPSCs), mesenchymal stem cells, etc.[8]
-
Protocol for Stock Solution Preparation:
-
Working Concentration: The working concentration can vary depending on the cell type and the desired effect, but concentrations around 10 mM are commonly used.[8]
-
Experimental Procedure:
-
Culture cells in their standard growth medium.
-
For experiments, supplement the culture medium with the desired final concentration of nicotinamide from the sterile stock solution.
-
Incubate the cells under standard culture conditions and monitor for the desired outcome (e.g., increased cell viability, expression of differentiation markers).
-
In Vivo Animal Studies
Nicotinamide is often administered to mice to study its effects on various physiological and pathological processes.[19][20]
-
Objective: To investigate the in vivo effects of nicotinamide, such as its pharmacokinetic profile or its role as a radiosensitizer.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.[20][22]
-
Dosage: Doses can range from 100 mg/kg to 1000 mg/kg, depending on the study's objective.[19][20]
-
Vehicle: Sterile 0.9% saline.[23]
-
Protocol for Injectable Solution Preparation:
-
Administration Procedure:
-
Acclimatize the animals to the housing conditions.
-
Administer the prepared nicotinamide solution via i.p. injection at the specified dose.
-
The control group should receive an equivalent volume of the vehicle (sterile saline).[23]
-
Monitor the animals and collect samples (e.g., blood, tissues) at predetermined time points for analysis.[19]
-
This guide provides a foundational understanding of this compound for research purposes. For specific applications, it is recommended to consult the primary literature for detailed, context-specific protocols.
References
- 1. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 2. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of nicotinamide inhibition and transglycosidation by Sir2 histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qualialife.com [qualialife.com]
- 10. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajprd.com [ajprd.com]
- 14. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 15. researchgate.net [researchgate.net]
- 16. Nicotinamide(98-92-0) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Importance of nicotinamide dose on blood pressure changes in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Unraveling the Cellular Mechanisms of Nicotinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide hydrochloride, the amide form of vitamin B3, is a crucial precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Beyond its fundamental role in cellular metabolism, this compound has garnered significant attention for its multifaceted pharmacological activities. In cellular models, it demonstrates a complex mechanism of action, influencing a wide array of processes including DNA repair, cellular stress responses, inflammation, and apoptosis. This technical guide provides an in-depth exploration of the core mechanisms of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in their investigations.
Core Mechanisms of Action
This compound's cellular effects are primarily mediated through its influence on NAD+ levels and its direct inhibition of key enzymes. As a precursor in the NAD+ salvage pathway, it can replenish cellular NAD+ pools, which is critical for redox reactions and as a substrate for various enzymes. Conversely, at higher concentrations, nicotinamide acts as an inhibitor of poly(ADP-ribose) polymerases (PARPs) and sirtuins, enzymes that are central to DNA repair, genomic stability, and cellular signaling.
NAD+ Metabolism and the Salvage Pathway
This compound is a key component of the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. This pathway is crucial for maintaining cellular NAD+ levels, which are constantly consumed by enzymes such as PARPs, sirtuins, and CD38.
Caption: NAD+ Salvage Pathway.
The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). Subsequently, nicotinamide mononucleotide adenylyltransferases (NMNATs) catalyze the conversion of NMN to NAD+. This replenishment of NAD+ is vital for maintaining cellular energy homeostasis and providing the necessary substrate for NAD+-dependent enzymes.
Inhibition of Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes critical for DNA repair and genomic stability. In response to DNA damage, PARP-1 is activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on target proteins, a process that consumes large amounts of NAD+. At sufficient concentrations, nicotinamide acts as a competitive inhibitor of PARP enzymes. This inhibition prevents the excessive depletion of NAD+ and subsequent ATP, thereby averting a cellular energy crisis and cell death.
Caption: PARP Inhibition by Nicotinamide.
This inhibitory action is particularly relevant in cancer therapy. By blocking PARP, nicotinamide can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. This is because the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, which are highly cytotoxic, especially in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations).
Modulation of Sirtuin Activity
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene silencing, metabolism, and aging. Nicotinamide acts as a non-competitive inhibitor of sirtuins. The catalytic mechanism of sirtuins involves the cleavage of NAD+ and the transfer of the ADP-ribose moiety to the acetylated substrate, releasing nicotinamide as a byproduct. High concentrations of nicotinamide can drive the reverse reaction, thereby inhibiting sirtuin activity.
Caption: Sirtuin Inhibition by Nicotinamide.
The inhibition of sirtuins by nicotinamide has significant implications for cellular function. For example, the inhibition of SIRT1 can lead to the hyperacetylation and activation of the tumor suppressor protein p53, which can induce apoptosis or cell cycle arrest. This mechanism is of particular interest in cancer research.
Quantitative Data Summary
The following tables summarize quantitative data from various cellular models investigating the effects of this compound.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| MDA-MB-436 | Breast Cancer | 30.09 | |
| MDA-MB-231 | Breast Cancer | 20.09 | |
| MCF-7 | Breast Cancer | 20.01 |
Table 2: Inhibition of PARP Activity by Nicotinamide
| Concentration | Inhibition of in vitro PARP activity | Reference |
| 0.5 mM | Significant inhibition observed | |
| 1 mM | Activity similar to 3-aminobenzamide (known PARP inhibitor) |
Table 3: Inhibition of Sirtuin Activity by Nicotinamide
| Sirtuin Isoform | IC50 (µM) | Reference |
| SIRT1 | < 50 | |
| SIRT2 | ~100 | |
| SIRT3 | 36.7 |
Signaling Pathways Influenced by this compound
This compound impacts several critical signaling pathways, leading to its diverse cellular effects.
Apoptosis and Cell Cycle Regulation
Nicotinamide can induce apoptosis and affect cell cycle progression, particularly in cancer cells. This is often mediated through the inhibition of SIRT1, leading to the activation of p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and programmed cell death.
Caption: Nicotinamide-induced Apoptosis.
Inflammatory Signaling
This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. It has been shown to inhibit the expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell types. This is thought to occur, in part, through the inhibition of PARP, which is involved in the activation of the pro-inflammatory transcription factor NF-κB.
The Role of Nicotinamide Hydrochloride in the NAD+ Salvage Pathway: A Technical Guide
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, acting as a key electron carrier and a substrate for essential signaling enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs). Maintaining a stable intracellular pool of NAD+ is vital for cellular health, DNA repair, and energy metabolism. The primary mechanism for sustaining NAD+ levels in mammals is the salvage pathway, which recycles NAD+ degradation products. This guide provides a detailed examination of the role of Nicotinamide Hydrochloride as a precursor in this pathway, focusing on the core biochemical conversions, rate-limiting enzymatic steps, quantitative kinetics, and detailed experimental methodologies for its study.
Introduction: this compound as a Nicotinamide Precursor
This compound is the hydrochloride salt of nicotinamide (also known as niacinamide), a form of vitamin B3. In aqueous biological environments, it readily dissociates to provide nicotinamide. Therefore, its role in the NAD+ salvage pathway is functionally identical to that of nicotinamide.[1][2][3] This pathway is essential for recycling nicotinamide, which is produced when NAD+-consuming enzymes cleave NAD+.[4][5] The salvage pathway is the major source of NAD+ in mammals, significantly outweighing the de novo synthesis from tryptophan.[4][6] Understanding this pathway is paramount for developing therapeutic strategies targeting aging, metabolic disorders, and neurodegenerative diseases where NAD+ levels are depleted.[7]
The Core NAD+ Salvage Pathway
The salvage pathway converts nicotinamide back into NAD+ through a two-step enzymatic process. This process is central to cellular NAD+ homeostasis.
Step 1: Conversion of Nicotinamide to NMN The pathway begins with the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This reaction is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) and utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[8][9] NAMPT is the rate-limiting enzyme in this pathway, making it a critical control point for cellular NAD+ levels.[4][7][10] The intracellular form of this enzyme (iNAMPT) is essential for this process.[11]
Step 2: Conversion of NMN to NAD+ In the final step, the adenylyl group from ATP is transferred to NMN to form NAD+. This reaction is catalyzed by a family of enzymes known as Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[6][12] Mammals express three isoforms of NMNAT with distinct subcellular localizations: NMNAT-1 is found in the nucleus, NMNAT-2 in the Golgi complex, and NMNAT-3 in the mitochondria, ensuring NAD+ synthesis can occur in multiple key compartments.[12][13]
Quantitative Data: NAMPT Enzyme Kinetics
As the rate-limiting enzyme, the kinetic properties of NAMPT are of significant interest for pharmacological modulation. The Michaelis-Menten constant (Km) for the natural substrate, nicotinamide, indicates a high affinity.
| Enzyme | Substrate | Organism/System | Km | Reference |
| NAMPT | Nicotinamide | Mammalian | ~2 µM | [7] |
| NAMPT | PRPP | Mammalian | Varies | [14] |
Note: The Km for PRPP can vary based on assay conditions and the presence of allosteric modulators.
Experimental Protocols
Accurate quantification of NAD+ levels and NAMPT activity is crucial for research in this field. Below are detailed protocols for key assays.
Protocol 1: Quantification of Total NAD+/NADH by Colorimetric Cycling Assay
This protocol describes a method to measure the total pool of NAD+ and NADH. The principle involves a cycling reaction where NAD+ is reduced to NADH, which in turn reduces a probe to generate a colored product.
A. Materials and Reagents
-
NADH/NAD Extraction Buffer
-
NAD Cycling Buffer
-
NAD Cycling Enzyme Mix
-
NADH Developer (e.g., WST-1 or similar tetrazolium salt)
-
NADH Standard
-
96-well microplate
-
Microplate reader (450 nm absorbance)
-
10 kDa MWCO spin filters
B. Sample Preparation (Cultured Cells)
-
Harvest approximately 2 x 10^6 cells and wash with cold PBS.
-
Pellet the cells by centrifugation (e.g., 2000 rpm for 5 minutes).
-
Resuspend the pellet in 400 µL of ice-cold NADH/NAD Extraction Buffer.
-
Homogenize the sample using two freeze/thaw cycles (20 minutes on dry ice, followed by 10 minutes at room temperature).[15]
-
Vortex for 10 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet insoluble debris.[4]
-
Optional but recommended: Deproteinize the sample by passing the supernatant through a 10 kDa MWCO spin filter to remove enzymes that might consume NADH.[15]
-
Collect the filtrate for analysis.
C. Assay Procedure
-
Prepare NADH standards in Extraction Buffer to generate a standard curve (e.g., 0, 10, 20, 30, 40, 50 pmol/well).
-
Add 50 µL of each sample (and standards) to wells of a 96-well plate.
-
Prepare a Reaction Mix containing NAD Cycling Buffer and NAD Cycling Enzyme Mix according to the manufacturer's instructions (e.g., 98 µL Buffer + 2 µL Enzyme Mix per reaction).[4]
-
Add 100 µL of the Reaction Mix to each well. Incubate at room temperature for 5-10 minutes to convert all NAD+ to NADH.
-
Add 10 µL of NADH Developer to each well.
-
Incubate the plate at room temperature, protected from light, for 1-4 hours.
-
Measure the absorbance at 450 nm at multiple time points to ensure the reaction is within the linear range.
-
Calculate the NADt/NADH concentration based on the standard curve.
Protocol 2: In Vitro NAMPT Activity Assay (Coupled, Colorimetric)
This protocol measures the activity of purified or immunoprecipitated NAMPT by coupling its product (NMN) to subsequent reactions that generate NAD+, which is then detected.[16]
A. Materials and Reagents
-
Purified recombinant NAMPT enzyme or immunoprecipitated NAMPT
-
NAMPT Assay Buffer (containing PRPP, ATP, MgCl2, DTT)
-
Substrate: Nicotinamide (NAM)
-
Coupling Enzyme 1: NMNAT
-
Coupling Enzyme 2: Alcohol Dehydrogenase (ADH)
-
Developer/Probe: WST-1 or similar
-
96-well microplate and reader (450 nm)
B. Assay Procedure (Two-Step Method)
-
Reaction Setup: In a 96-well plate, prepare the following wells:
-
Sample Wells: Add purified/immunoprecipitated NAMPT enzyme.
-
Positive Control: Add a known amount of active recombinant NAMPT.
-
No Enzyme Control (Blank): Add assay buffer instead of enzyme.
-
-
Step 1: NMN/NAD+ Generation
-
Prepare a "Step 1 Reaction Mix" containing NAMPT Assay Buffer, NAM substrate, and NMNAT.
-
Add the mix to all wells.
-
Incubate at 37°C for 30-60 minutes. This allows NAMPT to produce NMN, and NMNAT to convert it to NAD+.
-
-
Step 2: Signal Development
-
Prepare a "Step 2 Development Mix" containing ADH and the WST-1 probe in an appropriate buffer.
-
Add this mix to all wells.
-
Incubate at room temperature, protected from light, for 30-60 minutes. ADH will use the newly synthesized NAD+ to reduce the probe, causing a color change.
-
-
Measurement:
-
Measure the absorbance at 450 nm.
-
Subtract the absorbance of the "No Enzyme Control" from all other readings.
-
NAMPT activity is proportional to the change in absorbance over time (ΔOD/min).
-
Conclusion and Future Directions
This compound serves as a direct and effective precursor for the NAD+ salvage pathway by providing its active component, nicotinamide. The conversion of nicotinamide to NAD+ is governed by the rate-limiting enzyme NAMPT, making it a prime target for therapeutic intervention. The development of small molecule activators of NAMPT is an active area of research with the potential to restore cellular NAD+ levels in the context of aging and metabolic disease.[14][17] The protocols and data presented in this guide provide a foundational framework for researchers and drug developers aiming to investigate and modulate this critical metabolic pathway. Future work will likely focus on tissue-specific regulation of the salvage pathway and the development of next-generation NAMPT modulators with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 7. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of NAD+ metabolites using LC-MS/MS [bio-protocol.org]
- 11. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 12. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 17. pubs.acs.org [pubs.acs.org]
The In Vitro Biochemistry of Nicotinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide hydrochloride, the hydrochloride salt of nicotinamide (a form of vitamin B3), is a crucial molecule in cellular biochemistry.[1][2] As a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), it plays a fundamental role in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][3][4] In the realm of in vitro research, this compound serves as a key tool to modulate NAD+-dependent pathways, offering insights into cellular function and dysfunction. This technical guide provides an in-depth exploration of the in vitro biochemistry of this compound, focusing on its core mechanisms of action, metabolic pathways, and effects on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and drug development context.
Core Mechanisms of Action
This compound's primary biochemical role in vitro stems from its influence on NAD+ metabolism and the activity of NAD+-consuming enzymes.
NAD+ Precursor and the Salvage Pathway
Nicotinamide is a key component of the NAD+ salvage pathway, a primary route for NAD+ biosynthesis in mammalian cells.[1][5] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][3] NMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD+.[1][3] The administration of this compound to cell cultures can, therefore, lead to an increase in intracellular NAD+ levels, although this effect can be cell-type dependent and influenced by the cellular metabolic state.[6][7][8]
Enzyme Inhibition
At higher concentrations, nicotinamide acts as an inhibitor of several key NAD+-consuming enzymes through a feedback mechanism.
-
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating gene expression, metabolism, and aging. Nicotinamide inhibits sirtuin activity by binding to the enzyme and promoting a reverse reaction, a process known as base exchange.[6][9] In vitro studies have demonstrated that nicotinamide inhibits human SIRT1 with an IC50 value ranging from 50 to 180 μM.[6] It also inhibits SIRT2 with an IC50 of approximately 2 μM.[2][10] This inhibitory effect is a cornerstone of many in vitro studies investigating sirtuin function.
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes involved in DNA repair and cell death pathways. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.[1] Nicotinamide can act as an endogenous inhibitor of PARP activity.[11] In vitro studies have shown a significant dose-dependent decrease in PARP activity starting at a nicotinamide concentration of 500 µM.[11] This inhibition can sensitize cancer cells to DNA-damaging agents.[11]
Quantitative Data Summary
The following tables summarize key quantitative data on the in vitro effects of this compound.
| Parameter | Enzyme/Cell Line | Value | Reference(s) |
| IC50 (SIRT1 Inhibition) | Human SIRT1 | 50 - 180 µM | [6] |
| IC50 (SIRT2 Inhibition) | Purified SIRT2 | ~2 µM | [2][10] |
| PARP Inhibition | Recombinant PARP | Significant at ≥ 500 µM | [11] |
| Cell Line | Treatment Concentration | Effect | Reference(s) |
| A375, SK-MEL-28 | 10 - 50 mM, 24 h | Increased cells in G1 phase, reduced cells in S phase, increased apoptosis. | [2][10] |
| hESCs | 5 - 10 mM | Promoted cell survival. | [3] |
| hESCs | 25 mM | Showed significant toxicity. | [3] |
| Human Fibroblasts | 5 mM, 24 h | Nearly twofold increase in NAD+ levels and SIRT1 activity. | [6] |
Key Signaling Pathways and Metabolic Routes
The biochemical effects of this compound are mediated through its influence on several interconnected signaling and metabolic pathways.
NAD+ Salvage Pathway
This pathway is central to understanding the role of nicotinamide as an NAD+ precursor.
Sirtuin and PARP Inhibition by Nicotinamide
High concentrations of nicotinamide lead to the inhibition of sirtuins and PARPs, impacting downstream cellular processes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies involving this compound.
SIRT2 Activity Assay (Fluorometric)
This protocol is adapted from methodologies used to assess the inhibitory effect of nicotinamide on SIRT2 activity.[2]
Materials:
-
Purified SIRT2 enzyme
-
SIRT2 fluorometric assay kit (containing acetylated peptide substrate, developer, and NAD+)
-
This compound stock solution
-
Assay buffer
-
384-well black microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., 0.01 mM to 20 mM).
-
In a 384-well plate, add 5 µL of purified SIRT2 enzyme to each well.
-
Add 45 µL of the diluted this compound solutions or assay buffer (for control) to the respective wells.
-
Incubate the plate for 5 minutes at 37°C.
-
Add 40 µL of the substrate solution (containing the acetylated peptide and NAD+) to each well, mix, and incubate for 60 minutes at 37°C.
-
Measure the fluorescence intensity before (background) and after the addition of the developer solution according to the manufacturer's instructions.
-
Calculate the percentage of SIRT2 inhibition for each nicotinamide concentration relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods used to investigate the effect of nicotinamide on the cell cycle distribution of cancer cells.[2]
Materials:
-
Cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 50 mM) or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a versatile and powerful tool for in vitro biochemical research. Its dual role as an NAD+ precursor and an inhibitor of key NAD+-dependent enzymes provides a means to dissect fundamental cellular processes. A thorough understanding of its concentration-dependent effects, underlying mechanisms, and appropriate experimental methodologies is paramount for its effective use in generating robust and reproducible data. This guide provides a foundational framework for researchers and drug development professionals to leverage the biochemical properties of this compound in their in vitro investigations.
References
- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 2. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide: Oversight of Metabolic Dysfunction through SIRT1, mTOR, and Clock Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Role of Nicotinamide Hydrochloride in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide hydrochloride, a salt of nicotinamide (a form of vitamin B3), is a critical precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a cornerstone of cellular energy metabolism, acting as a key hydride acceptor and donor in myriad redox reactions that fuel ATP production. This technical guide provides an in-depth exploration of the function of this compound in cellular bioenergetics. It details the conversion of nicotinamide to NAD+ via the salvage pathway and its subsequent impact on glycolysis, the Krebs cycle, and oxidative phosphorylation. Furthermore, this guide elucidates the role of nicotinamide-derived NAD+ in modulating the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to cellular health, DNA repair, and metabolic regulation. Detailed experimental protocols for quantifying key metabolic parameters and visualizations of the pertinent signaling pathways are provided to support further research and drug development in this field.
Introduction: The Central Role of NAD+ in Cellular Metabolism
Nicotinamide Adenine Dinucleotide (NAD) is a fundamental coenzyme present in all living cells, existing in both an oxidized (NAD+) and a reduced (NADH) form. The NAD+/NADH ratio is a critical determinant of the cellular redox state and plays a pivotal role in a vast array of metabolic processes.[1] NAD+ acts as an oxidizing agent, accepting electrons during the catabolism of glucose, fatty acids, and amino acids. The resulting NADH then donates these electrons to the electron transport chain, driving oxidative phosphorylation and the generation of the majority of cellular ATP.[2]
Cellular NAD+ levels are maintained through three primary pathways: the de novo pathway (from tryptophan), the Preiss-Handler pathway (from nicotinic acid), and the salvage pathway, which recycles nicotinamide.[3] The salvage pathway is the predominant source of NAD+ in mammals, making nicotinamide a crucial nutrient for sustaining cellular energy.[3] this compound, as a stable and water-soluble salt, serves as an effective precursor for the salvage pathway.
Beyond its direct role in redox reactions, NAD+ is also a critical substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[4] Sirtuins are NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging. PARPs are involved in DNA repair and genomic stability, consuming NAD+ in the process. The interplay between NAD+ availability and the activity of these enzymes highlights the multifaceted role of nicotinamide in maintaining cellular homeostasis.
The Nicotinamide Salvage Pathway: Synthesizing the Master Coenzyme
This compound readily dissociates to provide nicotinamide, which enters the salvage pathway to be converted into NAD+. This pathway is a highly efficient mechanism for replenishing cellular NAD+ pools.
The key enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of converting nicotinamide to nicotinamide mononucleotide (NMN).[3] NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. The activity of NAD+-consuming enzymes like sirtuins and PARPs releases nicotinamide, which can then re-enter the salvage pathway, creating a continuous cycle of NAD+ regeneration.
Quantitative Effects of Nicotinamide on Cellular Metabolism
Supplementation with nicotinamide has been shown to robustly increase intracellular NAD+ concentrations, leading to downstream effects on ATP levels and the NAD+/NADH ratio. The following tables summarize quantitative data from various studies.
Table 1: Effect of Nicotinamide on Intracellular NAD+ Levels
| Cell Type/Model | Nicotinamide Concentration | Duration of Treatment | Fold Increase in NAD+ | Reference |
| Human Melanoma Cells (A375) | 1, 20, 50 mM | 6 hours | Dose-dependent increase | |
| Human Endothelial Cells (HMEC-1) | 2.5 - 40 mM | 1 and 5 hours | Dose- and time-dependent increase | [5] |
| Human Epidermal Keratinocytes | 10 µM (Nicotinic Acid) | 6 hours | ~1.3-fold | [6] |
| Healthy Human Subjects (Blood) | 500 mg (oral) | 12 hours | Significant increase | [7] |
Table 2: Effect of Nicotinamide on Cellular ATP Levels
| Cell Type/Model | Nicotinamide Concentration | Duration of Treatment | Change in ATP Levels | Reference |
| Human Melanoma Cells (A375) | 1, 20, 50 mM | 6 hours | Parallel increase with NAD+ | |
| Dermal Fibroblasts (under oxidative stress) | 0.1 - 1.0 mM | - | Dose-dependent restoration to control levels | [8] |
Table 3: Effect of Nicotinamide on NAD+/NADH Ratio
| Cell Type/Model | Nicotinamide Concentration | Duration of Treatment | Effect on NAD+/NADH Ratio | Reference |
| Human Endothelial Cells (HMEC-1) | 2.5 - 40 mM | 1 and 5 hours | Significant increase | [5][9] |
| Human HEK-293T Cells | - | - | Ratio of ~11:1 (NAD+/NADH) | [10] |
| Healthy Mammalian Tissues (Cytoplasm) | - | - | Estimated around 700:1 (free NAD+/NADH) | [1] |
Impact on Core Metabolic Pathways
By increasing the pool of NAD+, this compound directly influences the primary pathways of cellular energy production.
-
Glycolysis: In the cytoplasm, glycolysis breaks down glucose into pyruvate, generating a small amount of ATP and reducing NAD+ to NADH.[2] An ample supply of NAD+ from nicotinamide supplementation can enhance glycolytic flux, particularly under conditions of high energy demand or oxidative stress.[8]
-
Krebs Cycle (Tricarboxylic Acid Cycle): Pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the Krebs cycle. This cycle generates a significant amount of NADH and FADH2 by oxidizing acetyl-CoA. Increased availability of NAD+ can support the continuous operation of this cycle.
-
Oxidative Phosphorylation: NADH produced from glycolysis and the Krebs cycle donates electrons to the electron transport chain located on the inner mitochondrial membrane. This process drives the pumping of protons, creating a gradient that powers ATP synthase to produce large quantities of ATP. By boosting the NAD+ pool, nicotinamide ensures a steady supply of NADH to fuel this highly efficient energy-generating process.[2]
Modulation of NAD+-Dependent Enzymes: Sirtuins and PARPs
Nicotinamide and NAD+ have a complex regulatory relationship with sirtuins and PARPs, enzymes that are critical for cellular homeostasis and response to stress.
-
Sirtuins: This family of NAD+-dependent deacetylases plays a crucial role in regulating metabolism, inflammation, and cellular stress responses. For instance, SIRT1 and SIRT3 are key regulators of mitochondrial function. By increasing the availability of their essential cofactor, NAD+, nicotinamide can indirectly activate sirtuins. However, it is important to note that nicotinamide itself can act as a feedback inhibitor of sirtuins at high concentrations.[11]
-
PARPs: Poly(ADP-ribose) polymerases are enzymes that are activated by DNA damage and play a vital role in DNA repair. This process consumes large amounts of NAD+.[12] In situations of extensive DNA damage, hyperactivation of PARP can lead to a depletion of cellular NAD+ and ATP, contributing to cell death. Nicotinamide supplementation can help replenish the NAD+ pool consumed by PARP activity. Similar to its effect on sirtuins, high concentrations of nicotinamide can also directly inhibit PARP activity.[13]
Experimental Protocols
Measurement of Intracellular NAD+ by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the accurate quantification of NAD+ levels in cultured cells.
Materials:
-
Perchloric acid (HClO4), 10% solution
-
Potassium phosphate monobasic (KH2PO4)
-
Potassium phosphate dibasic (K2HPO4)
-
Methanol (HPLC grade)
-
NAD+ standard (Sigma-Aldrich)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency in a 6-well plate.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 0.3-0.5 mL of ice-cold 10% HClO4 to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Extraction:
-
Incubate the lysate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid extract).
-
-
Neutralization:
-
Neutralize the acid extract by adding an appropriate volume of a potassium phosphate buffer to bring the pH to ~7.0.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Transfer the neutralized supernatant to an HPLC vial.
-
Inject 50-100 µL of the sample onto the C18 column.
-
Use a mobile phase gradient of phosphate buffer and methanol to separate NAD+.
-
Detect NAD+ by absorbance at 261 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the NAD+ standard.
-
Quantify the NAD+ concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).[14]
-
Measurement of Intracellular ATP using a Luciferase-Based Assay
This protocol outlines a common method for quantifying cellular ATP levels.
Materials:
-
Luciferase/luciferin reagent kit (e.g., from Sigma-Aldrich, Promega)
-
ATP standard
-
Cell lysis buffer
-
Luminometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of ATP standards of known concentrations in the same buffer as the samples.
-
-
Sample Preparation:
-
Culture and treat cells as required.
-
Lyse the cells according to the kit manufacturer's instructions to release ATP.
-
-
Luminescence Assay:
-
Add the cell lysate to a luminometer plate.
-
Add the luciferase/luciferin reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.
-
Immediately measure the luminescence using a luminometer.
-
-
Quantification:
-
The amount of light produced is directly proportional to the ATP concentration.
-
Calculate the ATP concentration in the samples by comparing their luminescence readings to the ATP standard curve.
-
Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument measures the oxygen consumption rate (OCR) in real-time, with sequential injections of the mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[14]
-
Conclusion and Future Directions
This compound is a potent modulator of cellular energy metabolism through its role as a precursor to NAD+. By bolstering the cellular NAD+ pool, nicotinamide enhances the capacity for ATP production via glycolysis, the Krebs cycle, and oxidative phosphorylation. Furthermore, the resulting increase in NAD+ availability influences the activity of critical regulatory enzymes like sirtuins and PARPs, thereby impacting a wide range of cellular functions from DNA repair to metabolic homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of nicotinamide and other NAD+ precursors in metabolic disorders, neurodegenerative diseases, and age-related pathologies. Future research should focus on elucidating the tissue-specific effects of nicotinamide supplementation and optimizing dosing strategies to maximize therapeutic benefit while considering the inhibitory effects of high nicotinamide concentrations on sirtuins and PARPs.
References
- 1. Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinamide preferentially protects glycolysis in dermal fibroblasts under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin and glycolysis dependency of cardioprotection by nicotinamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content.protocols.io [content.protocols.io]
- 13. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
The Neuroprotective Potential of Nicotinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide Hydrochloride, the amide form of vitamin B3, is emerging as a promising neuroprotective agent with therapeutic potential across a spectrum of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms underlying its neuroprotective effects, supported by quantitative data from key preclinical studies. Detailed experimental protocols for replicating pivotal in vitro and in vivo models are presented, alongside visualizations of the critical signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, along with acute neuronal insults like stroke and traumatic brain injury, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, and apoptosis, leading to progressive neuronal loss. This compound has garnered considerable attention for its ability to counteract these processes. As a primary precursor to Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme in cellular metabolism and energy production, this compound plays a pivotal role in maintaining neuronal health and resilience. This guide delves into the scientific evidence supporting the neuroprotective role of this compound, offering a technical foundation for further research and development.
Mechanisms of Neuroprotection
The neuroprotective properties of this compound are multifaceted, primarily revolving around its role in enhancing cellular NAD+ levels. This elevation of NAD+ influences several critical intracellular signaling pathways and cellular processes.
-
Replenishment of NAD+ Pools: Nicotinamide is a key substrate for the NAD+ salvage pathway, the primary route for NAD+ synthesis in neurons. By boosting intracellular NAD+ concentrations, this compound counteracts the age-related and disease-induced decline in this vital coenzyme.
-
Modulation of PARP Activity: Poly(ADP-ribose) polymerase (PARP) is an enzyme activated by DNA damage. While crucial for DNA repair, its overactivation in response to severe neuronal stress can lead to significant depletion of NAD+ and subsequent energy failure and cell death. Nicotinamide acts as an inhibitor of PARP, preventing excessive NAD+ consumption and preserving cellular energy stores.
-
Influence on Sirtuin (SIRT1) Activity: Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular stress resistance, mitochondrial biogenesis, and longevity. The relationship between nicotinamide and SIRT1 is complex; while high concentrations of nicotinamide can inhibit SIRT1 activity, its primary role in boosting NAD+ levels is thought to be beneficial for overall sirtuin function in the context of neurodegeneration.
-
Mitochondrial Support and Bioenergetics: By maintaining NAD+ levels, this compound supports mitochondrial function, enhancing oxidative phosphorylation and ATP production. This is crucial for meeting the high energy demands of neurons and protecting them from metabolic stress.
-
Reduction of Oxidative Stress and Apoptosis: this compound has been shown to diminish the production of reactive oxygen species (ROS) and inhibit the activation of apoptotic pathways, including the release of cytochrome c and the cleavage of caspase-3.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound in various preclinical models of neurological disorders.
Table 1: In Vitro Neuroprotective Effects of this compound
| Experimental Model | Cell Type | Treatment | Outcome Measure | Result | Reference |
| Oxygen-Glucose Deprivation (OGD) | Primary Rat Cortical Neurons | 10 mM Nicotinamide | LDH Release | Significant reduction in LDH release compared to untreated OGD-exposed cells. | |
| Oxygen-Glucose Deprivation (OGD) | Primary Rat Cortical Neurons | Up to 10 mM Nicotinamide | ROS Production | Dose-dependent diminishment of ROS production. | |
| Oxygen-Glucose Deprivation (OGD) | Primary Rat Cortical Neurons | Nicotinamide | Cleaved Caspase-3 | Reduction in caspase-3 cleavage. | |
| Excitotoxicity (NMDA) | Cultured Neurons | Nicotinamide | Neuronal Death | Attenuation of neuronal death. |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Neurological Condition | Treatment Regimen | Outcome Measure | Result | Reference |
| Streptozotocin (STZ)-induced Diabetic Rats | Diabetic Neurodegeneration | 500 mg/kg/day Nicotinamide | Oxidative DNA Damage (8-OHdG) | Decreased 8-OHdG levels in the retina. | |
| Streptozotocin (STZ)-induced Diabetic Rats | Diabetic Neurodegeneration | 500 mg/kg/day Nicotinamide | Inner Retinal Cell Apoptosis (TUNEL) | Reduction in TUNEL-positive apoptotic cells. | |
| Fluid Percussion Injury (FPI) in Rats | Traumatic Brain Injury | 50 mg/kg and 500 mg/kg Nicotinamide | Cortical Tissue Loss | Significant reduction in tissue loss at both doses. | |
| 3-Nitropropionic Acid (3-NP) in Rats | Huntington's Disease Model | 100, 300, and 500 mg/kg Nicotinamide | Striatal Neuronal Death | Prevention of neuronal death in the striatal region. | |
| 3-Nitropropionic Acid (3-NP) in Rats | Huntington's Disease Model | 100, 300, and 500 mg/kg Nicotinamide | Oxidative Stress Markers (MDA, Nitrites) | Dose-dependent decrease in malondialdehyde and nitrite levels. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
In Vitro Protocols
4.1.1. Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This protocol simulates ischemic conditions in vitro.
-
Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
OGD Induction: After 7-10 days in culture, replace the culture medium with a glucose-free DMEM. Place the cultures in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 1-2 hours.
-
Reoxygenation: Following the OGD period, return the cultures to the original Neurobasal medium and place them back in a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Nicotinamide Treatment: For treatment groups, add this compound to the culture medium at the desired concentrations (e.g., 1-10 mM) during the reoxygenation phase.
-
Assessment of Neuroprotection: Evaluate cell death and viability using assays such as LDH release, MTT, or Calcein-AM/Ethidium Homodimer-1 staining.
4.1.2. Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Preparation: Culture neuronal cells in a 96-well black, clear-bottom plate.
-
Treatment: Expose cells to the desired stressor (e.g., OGD, excitotoxin) with or without this compound treatment.
-
Loading with DCFH-DA: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., by using a DNA-binding dye like Hoechst 33342).
4.1.3. Western Blot for Cleaved Caspase-3 and Cytochrome C
This protocol assesses key markers of apoptosis.
-
Protein Extraction: Following experimental treatments, lyse the neuronal cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 or cytochrome c overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
In Vivo Protocols
4.2.1. Streptozotocin (STZ)-Induced Model of Diabetic Neurodegeneration
This model mimics aspects of diabetic encephalopathy and retinopathy.
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Nicotinamide Treatment: Begin daily oral gavage or i.p. injections of this compound (e.g., 500 mg/kg/day) one week after STZ injection and continue for the duration of the study (e.g., 4-12 weeks).
-
Assessment of Neuroprotection:
-
Behavioral Tests: Conduct tests such as the Morris water maze or passive avoidance to assess cognitive function.
-
Histology: At the end of the study, perfuse the animals and collect brain and retinal tissues. Perform immunohistochemistry for markers of neuronal apoptosis (e.g., TUNEL), oxidative stress (e.g., 8-OHdG), and gliosis (e.g., GFAP).
-
4.2.2. Fluid Percussion Injury (FPI) Model of Traumatic Brain Injury
This model produces a clinically relevant form of brain injury.
-
Animal Model: Use adult male Sprague-Dawley or Long-Evans rats.
-
Surgical Preparation: Anesthetize the animal and perform a craniotomy over the desired brain region (e.g., parietal cortex). Securely attach a Luer-Lok hub over the intact dura.
-
Injury Induction: Connect the hub to a fluid percussion device and deliver a fluid
The Crucial Role of Nicotinamide Hydrochloride in Orchestrating DNA Repair Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the multifaceted involvement of nicotinamide hydrochloride in the intricate network of DNA repair. As a salt of nicotinamide (NAM), a form of vitamin B3, this compound serves as a primary precursor to Nicotinamide Adenine Dinucleotide (NAD+), a cornerstone coenzyme in cellular metabolism and genomic integrity.[1][2] This document elucidates the biochemical pathways through which this compound modulates DNA repair, with a particular focus on its influence on Poly (ADP-ribose) Polymerase (PARP) and sirtuin (SIRT) enzyme families. We will delve into the quantitative effects of nicotinamide on DNA repair processes, provide detailed experimental protocols for assessing these effects, and present visual representations of the key signaling pathways. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in contexts of genomic instability and disease.
Introduction: this compound as a Pro-NAD+ Agent
This compound, upon administration, readily dissociates to provide nicotinamide. Nicotinamide is a pivotal precursor for the synthesis of NAD+ via the salvage pathway, which is the primary mechanism for maintaining cellular NAD+ pools in mammals.[3][4] The integrity of the genome is under constant threat from both endogenous and exogenous sources, leading to an estimated 10,000 to 100,000 DNA damage events per cell per day.[5] Efficient DNA repair is paramount for cell survival and the prevention of mutagenesis and carcinogenesis. NAD+ is an essential substrate for several key enzymes that orchestrate the DNA damage response (DDR).[5][6] Consequently, maintaining adequate intracellular NAD+ levels is critical for preserving genomic stability.[7]
The involvement of nicotinamide in DNA repair is primarily mediated through its role in replenishing the NAD+ pool that is consumed by NAD+-dependent enzymes during the repair process. Furthermore, at higher concentrations, nicotinamide can act as an inhibitor of certain enzymes, including PARPs and sirtuins, creating a complex regulatory feedback loop.[8][9]
The NAD+ Salvage Pathway: From Nicotinamide to a Key Coenzyme
The primary route for NAD+ biosynthesis from nicotinamide is the salvage pathway. This pathway recycles nicotinamide that is produced from the breakdown of NAD+ by enzymes such as PARPs, sirtuins, and CD38.[3] The rate-limiting step in this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[3][10][11][12]
The conversion process is as follows:
-
Nicotinamide (NAM) is converted to Nicotinamide Mononucleotide (NMN) by NAMPT , utilizing 5'-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[10][12]
-
NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+ .[12]
This pathway is crucial for sustaining the NAD+ levels necessary for various cellular functions, including DNA repair.
Core Mechanisms of this compound in DNA Repair
Fueling PARP-Mediated DNA Repair
Poly (ADP-ribose) Polymerases (PARPs), particularly PARP-1, are critical sensors of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[13][14] Upon detecting DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones.[1][14] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, thereby facilitating base excision repair (BER) and other repair pathways.[14]
The synthesis of PAR is a highly energy-consuming process that utilizes NAD+ as its sole substrate, cleaving it into nicotinamide and ADP-ribose.[1] Severe DNA damage can lead to a massive activation of PARP-1, causing a significant depletion of cellular NAD+ and ATP, which can ultimately lead to cell death.[13] By providing a steady supply of nicotinamide, this compound ensures the continuous regeneration of NAD+ through the salvage pathway, thereby sustaining PARP-1 activity for efficient DNA repair, especially in the face of mild to moderate DNA damage.[1]
Modulation of Sirtuin Activity
Sirtuins are a family of NAD+-dependent deacetylases and ADP-ribosyltransferases that play crucial roles in various cellular processes, including gene silencing, metabolic regulation, and, importantly, DNA repair.[15] For instance, SIRT1 and SIRT6 are known to be involved in the DNA damage response.[16] They are recruited to sites of DNA damage and facilitate repair by deacetylating histones and other non-histone proteins, which helps to create a chromatin environment conducive to repair.[16]
The activity of sirtuins is directly dependent on the availability of NAD+.[15] Therefore, by bolstering the NAD+ pool, this compound can indirectly enhance sirtuin-mediated DNA repair. However, it is important to note that nicotinamide itself can act as a non-competitive inhibitor of sirtuins.[2] This creates a feedback loop where high concentrations of nicotinamide can inhibit sirtuin activity. This dual role suggests that the effect of nicotinamide on sirtuin-mediated DNA repair is concentration-dependent.
Quantitative Data on Nicotinamide's Effect on DNA Repair
The following tables summarize quantitative data from various studies on the effects of nicotinamide on DNA repair and related cellular processes.
Table 1: Effect of Nicotinamide on DNA Repair Following Genotoxic Stress
| Cell Type/Model | Genotoxic Agent | Nicotinamide Concentration | Observed Effect | Reference |
| Human Lymphocytes | Oxygen radicals, UVB, γ-irradiation, MNNG, DMS | 2-5 mM | Prevented NAD+ depletion, stimulated unscheduled DNA synthesis (UDS), and increased DNA repair. | [1] |
| HaCaT Keratinocytes | UV radiation | 0.1 and 33 µM | Increased cell survival post-irradiation in a dose-dependent manner. | [1] |
| HaCaT Keratinocytes | - (spontaneous damage) | Not specified (repletion) | Reversibly decreased spontaneous DNA damage upon NAD+ depletion. | [1] |
| Repair-proficient cells | Gamma and UV irradiation | < 3 mM | Increased repair synthesis. | [17][18] |
| Repair-proficient cells | Gamma and UV irradiation | > 3 mM | Decreased repair synthesis. | [17][18] |
| Repair-deficient cells | Gamma and UV irradiation | Not specified | Decreased repair synthesis. | [17][18] |
| HaCaT Keratinocytes | Solar-simulated UV (ssUV) | Not specified | Increased proportion of cells undergoing excision repair and the repair rate per cell. | [19] |
| Human Melanocytes | UV radiation | Not specified | Significantly enhanced repair of oxidative DNA damage (8-oxoG) and cyclobutane pyrimidine dimers (CPDs). | [20] |
Table 2: Nicotinamide as a PARP Inhibitor
| System | Nicotinamide Concentration | Observed Effect | Reference |
| In vitro PARP activity | Starting at 0.5 mM | Inhibition of PARP activity. | [8] |
| In vitro PARP activity | 1 mM | Similar inhibitory activity to the known PARP inhibitor 3-aminobenzamide. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of nicotinamide and DNA repair research.
Unscheduled DNA Synthesis (UDS) Assay
This assay measures DNA repair synthesis that occurs outside of the S-phase of the cell cycle.
Protocol Overview:
-
Cell Culture and Treatment: Culture cells (e.g., human lymphocytes, keratinocytes) to the desired confluency. Treat with nicotinamide at various concentrations for a specified period.
-
Induction of DNA Damage: Expose cells to a DNA damaging agent (e.g., UV radiation, MNNG).
-
Labeling of Newly Synthesized DNA: Incubate the cells in a medium containing a labeled DNA precursor, such as ³H-thymidine or a non-radioactive analog like 5-ethynyl-2'-deoxyuridine (EdU).
-
Cell Fixation and Staining: Fix the cells and, for non-radioactive methods, perform a click chemistry reaction to attach a fluorescent azide to the incorporated EdU. Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Microscopy and Quantification: Visualize the cells using fluorescence microscopy. The intensity of the label in non-S-phase nuclei is proportional to the amount of UDS. Quantify the fluorescence intensity per nucleus using image analysis software.
Reference: A non-radioactive UDS assay protocol is described in detail by Guo et al. (2015).[21]
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol Overview:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and cast it onto a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. The tail moment (product of tail length and the fraction of DNA in the tail) is a common metric for DNA damage.
Reference: The comet assay protocol is a standard method for measuring DNA damage.[22]
PARP Activity Assay
Several methods exist to measure PARP activity. A common approach is to measure the consumption of NAD+ or the production of PAR.
Fluorometric Assay Protocol Overview (based on nicotinamide release):
-
Reaction Setup: In a microplate, combine the cell lysate or purified PARP enzyme with a reaction buffer containing NAD+ and activated DNA (to stimulate PARP).
-
Incubation: Incubate the plate at a controlled temperature to allow the PARP-catalyzed reaction to proceed.
-
Nicotinamide Detection: Add a nicotinamidase to the reaction, which converts the nicotinamide produced by PARP into nicotinic acid and ammonia.
-
Signal Generation: Add a developer reagent that reacts with the products of the nicotinamidase reaction to generate a fluorescent signal.
-
Measurement: Read the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the PARP activity.
Reference: A detailed protocol for a fluorometric PARP activity assay is available from suppliers like Sigma-Aldrich.[23]
Immunofluorescence for γH2AX Foci
The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.
Protocol Overview:
-
Cell Culture, Treatment, and Damage Induction: Grow cells on coverslips, treat with nicotinamide, and induce DNA damage.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs.
Reference: The immunocytochemical detection of γH2AX is a widely used technique for assessing DNA damage.[24]
Conclusion
This compound is a key player in the maintenance of genomic stability through its fundamental role as a precursor to NAD+. By fueling the activity of NAD+-dependent enzymes like PARPs and modulating the function of sirtuins, nicotinamide directly and indirectly influences the efficiency of DNA repair pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Its ability to enhance DNA repair underscores its promise in areas such as cancer chemoprevention, protection against genotoxic insults, and potentially in mitigating age-related genomic instability. Further research into the concentration-dependent effects and the interplay with different DNA repair pathways will be crucial for optimizing its clinical applications.
References
- 1. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide, PARP inhibitor (CAS 98-92-0) | Abcam [abcam.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. ascendwellnessmbs.com [ascendwellnessmbs.com]
- 5. goldmanlaboratories.com [goldmanlaboratories.com]
- 6. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAMPT (Nicotinamide Phosphoribosyltransferase): A Key Enzyme in NAD+ Biosynthesis and its Role in Metabolic and Aging-Related Diseases [elisakits.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. NAD+ in DNA repair and mitochondrial maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP assay [assay-protocol.com]
- 15. foundmyfitness.com [foundmyfitness.com]
- 16. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trends and developments in radioprotection: the effect of nicotinamide on DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. trends-and-developments-in-radioprotection-the-effect-of-nicotinamide-on-dna-repair - Ask this paper | Bohrium [bohrium.com]
- 19. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in primary melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
The Impact of Nicotinamide Hydrochloride on Mitochondrial Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinamide Hydrochloride, a salt form of nicotinamide (also known as niacinamide), is a biologically active amide of Vitamin B3. It serves as a primary precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme indispensable to cellular metabolism and energy production. This technical guide provides an in-depth analysis of the multifaceted impact of nicotinamide on mitochondrial function. By increasing the intracellular pool of NAD+, nicotinamide modulates mitochondrial bioenergetics, dynamics, quality control, and redox status. Key effects include the activation of NAD+-dependent sirtuins, enhancement of mitochondrial quality control through mitophagy, regulation of mitochondrial fission and fusion, and attenuation of oxidative stress. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to offer a comprehensive resource for the scientific community.
Introduction
This compound is the salt of nicotinamide, which readily dissociates to provide nicotinamide, a vital water-soluble nutrient. In cellular biology, nicotinamide is a cornerstone of energy metabolism, primarily through its role in the NAD+ salvage pathway. Mitochondria, the powerhouses of the cell, are central to ATP synthesis, redox signaling, and apoptosis. Their functional integrity is paramount for cellular health, and mitochondrial dysfunction is a hallmark of numerous age-related and metabolic diseases. Nicotinamide's ability to bolster NAD+ levels places it in a critical position to influence mitochondrial health. This guide explores the core mechanisms by which nicotinamide impacts mitochondrial respiration, biogenesis, dynamics (fission and fusion), and the mitigation of oxidative damage, providing a technical framework for researchers in the field.
Core Mechanism of Action: The NAD+ Salvage Pathway
The primary mechanism through which nicotinamide exerts its effects is by serving as a substrate in the NAD+ salvage pathway. This pathway recycles nicotinamide produced from NAD+-consuming enzymatic reactions back into NAD+. NAD+ is a crucial coenzyme that exists in oxidized (NAD+) and reduced (NADH) forms, facilitating redox reactions central to glycolysis, the tricarboxylic acid (TCA) cycle, and the electron transport chain (ETC). Furthermore, NAD+ is a necessary substrate for several signaling enzymes, including sirtuins (SIRT1-7) and Poly (ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and stress responses. By increasing NAD+ bioavailability, nicotinamide enhances the activity of these enzymes, triggering downstream effects on mitochondrial function.
Impact on Mitochondrial Bioenergetics and Respiration
Nicotinamide's influence on mitochondrial bioenergetics is complex and context-dependent. As a precursor to NAD+, it is fundamental for maintaining the NAD+/NADH ratio, which is critical for oxidative phosphorylation and ATP production.
In some models, particularly in healthy, unstressed cells, treatment with nicotinamide has been observed to cause a transient decrease in mitochondrial respiration. This is linked to a quality control mechanism where the cell actively removes less efficient mitochondria to maintain a highly functional mitochondrial pool.
Conversely, in models of metabolic stress, aging, or disease, supplementation with NAD+ precursors like nicotinamide has been shown to improve mitochondrial bioenergetics, protect against ATP depletion, and enhance the activity of ETC complexes. For instance, high doses of nicotinamide protected neuronal cells from MPP+-induced decreases in the activity of mitochondrial complex I. This suggests that nicotinamide helps restore mitochondrial function when it is compromised.
| Parameter | Model System | Treatment | Result | Reference |
| Enzyme Activity | SK-N-MC human neuroblastoma cells (MPP+ model of Parkinson's) | 101 mg/L Nicotinamide | Protected against MPP+-induced decrease in complex I and α-ketoglutarate dehydrogenase activity. | |
| NAD+ Levels | Male Mice (Hippocampus) | 62.5 mg/kg Nicotinamide Mononucleotide (NMN) | Increased mitochondrial NAD+ pools for up to 24 hours post-treatment. | |
| ATP Levels | Wistar Rats (Transient Focal Cerebral Ischemia) | Nicotinamide (dose not specified) | Protected against the depletion of ATP at 6 and 24 hours of reperfusion. | |
| Mitochondrial Respiration | Primary Human Fibroblasts | Nicotinamide (NAM) | Caused a decrease in mitochondrial respiration, linked to quality control. |
Regulation of Mitochondrial Dynamics and Quality Control
Nicotinamide plays a crucial role in maintaining a healthy mitochondrial network through the regulation of mitochondrial dynamics (fission and fusion) and the selective elimination of damaged organelles via mitophagy.
5.1 Mitochondrial Fission and Mitophagy Studies have shown that nicotinamide treatment induces mitochondrial fragmentation (fission). This process is mediated, at least in part, by the activation of Dynamin-1-like protein (Drp1). The signaling pathway involves NAD+-mediated activation of SIRT1, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK leads to a decrease in PKA activity, reducing the inhibitory phosphorylation of Drp1 and thereby promoting its fission-inducing activity. This fragmentation is a necessary step for mitophagy, the process by which damaged or depolarized mitochondria are engulfed by autophagosomes and degraded. Nicotinamide treatment increases the co-localization of lysosomes with mitochondria, indicating an acceleration of this quality control pathway. This results in a healthier, more efficient mitochondrial population characterized by higher membrane potential.
5.2 Mitochondrial Fusion While promoting fission for quality control, NAD+ precursors like nicotinamide riboside (NR) have also been shown to promote mitochondrial fusion in the context of diabetic cardiomyopathy. This effect was mediated by increasing the levels of Mitofusin 2 (Mfn2), a key protein in outer mitochondrial membrane fusion, through a SIRT1-PGC1α pathway. This highlights the dual regulatory role of nicotinamide in mitochondrial dynamics, balancing fission and fusion to adapt to the cell's specific needs.
Attenuation of Oxidative Stress
Mitochondria are the primary source of cellular reactive oxygen species (ROS), a byproduct of the electron transport chain. While low levels of ROS are important for signaling, excessive ROS leads to oxidative stress, damaging lipids, proteins, and DNA. Nicotinamide has been shown to reduce ROS levels and protect cells from oxidative damage.
A key mechanism involves the mitochondrial sirtuin, SIRT3. Increased NAD+ levels from nicotinamide supplementation activate SIRT3, which deacetylates and activates manganese superoxide dismutase (SOD2). SOD2 is a critical antioxidant enzyme that converts superoxide radicals (O₂⁻) into the less harmful hydrogen peroxide (H₂O₂). By enhancing SOD2 activity, nicotinamide reduces mitochondrial oxidative stress. Furthermore, nicotinamide helps maintain the mitochondrial membrane potential, preventing its depolarization under stress conditions, which is a major trigger for ROS production.
Key Experimental Protocols
7.1 Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 This protocol is based on methodologies cited in studies on nicotinamide's protective effects.
-
Cell Culture and Treatment: Plate cells (e.g., primary cardiomyocytes, endothelial cells) in a suitable format (e.g., 96-well plate or glass-bottom dish). Treat with nicotinamide for the desired duration, followed by the introduction of an oxidative stressor (e.g., oxygen-glucose deprivation or a nitric oxide donor) if required.
-
JC-1 Staining: Prepare a working solution of JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) at 1-2 µg/mL in pre-warmed culture medium.
-
Incubation: Remove the treatment medium from the cells, wash once with PBS, and add the JC-1 working solution. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Imaging/Quantification:
-
Microscopy: Wash the cells with PBS or medium. Acquire images using a fluorescence microscope with dual emission filters for green (emission ~529 nm, indicating monomeric JC-1 in depolarized mitochondria) and red (emission ~590 nm, indicating J-aggregates in polarized mitochondria).
-
Flow Cytometry/Plate Reader: After staining, wash and resuspend cells (for flow cytometry) or read
-
Methodological & Application
Application Notes and Protocols: Preparing Nicotinamide Solutions in PBS for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, also known as niacinamide, is the amide form of vitamin B3 and a key precursor of the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] It plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and the regulation of signaling pathways.[3][4] In cell culture, nicotinamide is widely used as a supplement to enhance cell survival, promote differentiation, and inhibit sirtuin activity.[1][2][5] Nicotinamide hydrochloride is a salt form of nicotinamide. This document provides detailed protocols for preparing nicotinamide solutions in Phosphate-Buffered Saline (PBS) for use in cell culture applications.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of nicotinamide solutions in cell culture.
| Parameter | Value | References |
| Solubility | ||
| In PBS (pH 7.2) | ~10 mg/mL | [6] |
| In Water | 50 mg/mL | [1] |
| Stock Solution Stability | ||
| Aqueous Solution | Recommended for same-day use | [6] |
| In DMSO at -20°C | Up to 3 months | [1][2] |
| Lyophilized Form at -20°C | Up to 24 months | [1] |
| Common Working Concentrations | ||
| General Cell Culture | Varies (µM to mM range) | [2] |
| Embryonic Stem Cells | 5 - 10 mM (for survival) | [7] |
| Neuronal Cells | 10 - 12.5 mM | [8][9][10] |
| Hematopoietic Stem Cells | 5 - 10 mM | [5][11] |
| Melanoma Cells | 10 - 50 mM | [4] |
| Inhibitory Concentrations (IC50) | ||
| Sirtuin 1 (SIRT1) | <50 µM | [1][2] |
| Sirtuin 2 (SIRT2) | 2 µM | [12] |
Experimental Protocols
Preparation of a 1 M Nicotinamide Stock Solution in Water
This protocol describes the preparation of a 1 M nicotinamide stock solution in cell culture grade water, which can then be diluted in PBS or cell culture medium.
Materials:
-
Nicotinamide powder (molecular weight: 122.12 g/mol )
-
Cell culture grade water (sterile)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filter (sterile)
-
Sterile syringes
Procedure:
-
Weigh out 1.221 g of nicotinamide powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, cell culture grade water to the tube.
-
Vortex or gently agitate the solution until the nicotinamide is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.[][14]
-
Aliquot the 1 M stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For aqueous solutions, it is recommended to use them on the same day if not frozen.[6]
Preparation of Working Solutions in PBS
Procedure:
-
Thaw an aliquot of the 1 M nicotinamide stock solution.
-
Determine the desired final concentration of nicotinamide for your experiment.
-
Calculate the volume of the 1 M stock solution needed to achieve the final concentration in your desired volume of sterile PBS. For example, to prepare 1 mL of a 10 mM working solution in PBS, add 10 µL of the 1 M stock solution to 990 µL of sterile PBS.
-
Gently mix the solution by pipetting or brief vortexing.
-
The working solution is now ready to be added to your cell culture medium.
Note on Stability: Neutral aqueous solutions of nicotinamide are relatively stable and can be autoclaved at 120°C for up to 20 minutes.[11] However, solutions at an alkaline pH can hydrolyze to nicotinic acid.
Signaling Pathway and Experimental Workflow
Nicotinamide and the Sirtuin Signaling Pathway
Nicotinamide is a well-known inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[] By inhibiting sirtuins, nicotinamide can influence a variety of cellular processes, including gene expression, metabolism, and cell survival.
Caption: Nicotinamide inhibits sirtuins, affecting cellular processes.
General Experimental Workflow for Assessing Nicotinamide Effects
The following diagram illustrates a typical workflow for investigating the effects of nicotinamide on a specific cell line.
Caption: A typical workflow for studying nicotinamide's cellular effects.
References
- 1. stemcell.com [stemcell.com]
- 2. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Sirtuin Inhibitor Nicotinamide Enhances Neuronal Cell Survival During Acute Anoxic Injury Through AKT, BAD, PARP, and Mitochondrial Associated “Anti-Apoptotic” Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of nicotinamide on neuronal cells under oxygen and glucose deprivation and hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide restricts neural precursor proliferation to enhance catecholaminergic neuronal subtype differentiation from mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 烟酰胺 BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 12. Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nicotinamidede Hydrochloride by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Nicotinamide Hydrochloride. The described method is suitable for the determination of nicotinamide in bulk drug substances and pharmaceutical formulations. The protocol includes a comprehensive description of the chromatographic conditions, sample and standard preparation, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
Nicotinamide, a form of vitamin B3, is a crucial water-soluble vitamin. As the amide of nicotinic acid, it is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential for numerous enzymatic reactions in the body. This compound is a salt form of nicotinamide, often used in pharmaceutical preparations due to its stability and solubility. Accurate and reliable quantification of this compound is critical for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.
This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the quantification of this compound. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02M Disodium Hydrogen Phosphate Buffer and Acetonitrile (71:29 v/v), pH adjusted to 2.9 with Ortho-phosphoric acid. An alternative mobile phase can be a mixture of a buffer solution (containing hexane sulphonic acid sodium salt and glacial acetic acid in deionized water) and methanol. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 262 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Disodium Hydrogen Phosphate (AR Grade)
-
Ortho-phosphoric acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm membrane filters
Preparation of Mobile Phase
To prepare the mobile phase, mix 710 mL of 0.02M disodium hydrogen phosphate buffer with 290 mL of acetonitrile. Adjust the pH to 2.9 using ortho-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.
Preparation of Standard Stock Solution
Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions by diluting with the mobile phase to obtain concentrations in the range of 2-10 µg/mL.
Preparation of Sample Solution
For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of this compound and follow the same procedure as for the standard stock solution preparation. For the analysis of pharmaceutical formulations (e.g., tablets, ointments), take a quantity of the formulation equivalent to a specific amount of Nicotinamide, dissolve it in a suitable solvent (e.g., mobile phase or water), sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
System Suitability
Before starting the analysis, the HPLC system must meet the system suitability requirements. Inject the standard solution (e.g., 6 µg/mL) five times and evaluate the system suitability parameters. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | Not more than 2.0% |
These criteria ensure that the chromatographic system is performing adequately for the analysis.
Method Validation
The developed HPLC method was validated according to ICH guidelines, evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was established by analyzing a series of at least five concentrations of this compound. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by the correlation coefficient (r²) of the regression line.
| Parameter | Result |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
The high recovery values indicate the accuracy of the method.
Precision
The precision of the method was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days.
| Precision | % RSD of Peak Areas |
| Repeatability (Intra-day) | < 1.0 |
| Intermediate Precision (Inter-day) | < 2.0 |
The low RSD values demonstrate the good precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | Typically in the ng/mL range |
| LOQ | Typically in the ng/mL to low µg/mL range |
Visualizations
Application Notes and Protocols: Utilizing Nicotinamide Hydrochloride in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide Hydrochloride, a salt of nicotinamide (the amide form of vitamin B3), is a valuable small molecule for enhancing the differentiation of pluripotent stem cells (PSCs) and neural stem/progenitor cells (NSPCs) into mature neurons. Its application in neuronal differentiation protocols has been shown to increase the yield and maturity of various neuronal subtypes, making it a crucial tool for neurodevelopmental research, disease modeling, and the development of cell-based therapies for neurodegenerative disorders.
These application notes provide a comprehensive overview of the role of this compound in neuronal differentiation, including its mechanisms of action, and detailed protocols for its use.
Mechanism of Action
This compound influences neuronal differentiation through multiple pathways:
-
Inhibition of Sirtuin 1 (SIRT1): As a well-known inhibitor of the NAD+-dependent deacetylase SIRT1, nicotinamide plays a role in the conversion of neural progenitors to a neuronal fate and their subsequent specification into different neuronal phenotypes.[1]
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: Nicotinamide is a natural inhibitor of PARP1. By blocking PARP1 activity, it can rescue developing neuroepithelium from cell death, thereby enhancing the efficiency of neuralization.[2]
-
Kinase Inhibition: At higher concentrations, nicotinamide can act as an inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK). This inhibition of the ROCK pathway improves cell survival, particularly after single-cell dissociation.[3]
-
Modulation of NAD+ Metabolism: Nicotinamide is a key component of nicotinamide adenine dinucleotide (NAD) metabolism, which is intrinsically linked to cellular processes essential for neuronal differentiation.[4][5]
-
Promotion of Cell Cycle Exit: Nicotinamide has been shown to reduce the proliferation of neural precursor cells, encouraging them to exit the cell cycle and commit to a neuronal lineage.[6][7][8] This action helps to switch the balance from proliferation to differentiation.
Key Experimental Findings
Studies utilizing nicotinamide in neuronal differentiation protocols have consistently demonstrated several key outcomes:
-
Increased Neuronal Yield: The addition of nicotinamide, particularly during the initial stages of differentiation, significantly increases the percentage of βIII-tubulin-positive neurons derived from mouse embryonic stem cells (mESCs).[6][9]
-
Enhanced Neuronal Maturation: Treatment with nicotinamide promotes the morphological maturation of neurons, resulting in increased neurite length and complexity.[9][10] This has been observed in both GABAergic and tyrosine hydroxylase-expressing neurons.[9][11]
-
Subtype-Specific Differentiation: Nicotinamide has been shown to selectively enhance the production of specific neuronal subtypes, including catecholaminergic neurons (expressing tyrosine hydroxylase) and serotonergic neurons.[7][12][13]
-
Optimal Concentration and Timing: A concentration of 10 mM nicotinamide is frequently cited as being effective for promoting neuronal differentiation.[6][9] Higher concentrations, such as 20 mM, may lead to cytotoxicity.[6] The beneficial effects of nicotinamide are most pronounced when it is added during the early stages of differentiation (e.g., days 0-7).[6][9]
Quantitative Data Summary
| Cell Type | Nicotinamide Concentration | Treatment Duration | Key Outcomes | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 10 mM | Days 0-7 | Increased percentage of βIII-tubulin-positive neurons. | [6] |
| Mouse Embryonic Stem Cells (mESCs) | 10 mM | Days 0-7 | Increased numbers of differentiated βIII-tubulin-positive neurons by day 14. Decreased proportion of pluripotent stem cells and increased numbers of neural progenitors at day 4. | [9] |
| Mouse Embryonic Stem Cells (mESCs) | 10 mM | Days 0-7 | Significantly increased the percentage of βIII-tubulin-expressing neurons at day 14 (from ~12.7% to ~29.8%). | [14] |
| Mouse Embryonic Stem Cells (mESCs) | 10 mM | Days 0-7 | Significantly increased the percentage of tyrosine hydroxylase-expressing neurons and serotonergic neurons at day 14. | [12][14] |
| Human Embryonic Stem Cells (hESCs) | 5 mM | Not specified | Enhanced neuralization under all assay conditions. | [2] |
Experimental Protocols
Protocol 1: Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs) with Nicotinamide
This protocol is based on methodologies that have successfully demonstrated the enhanced generation of neurons from mESCs using nicotinamide.[9][14]
Materials:
-
Mouse Embryonic Stem Cells (e.g., Sox1GFP knock-in 46C cell line)
-
Gelatin-coated tissue culture plates
-
mESC culture medium
-
N2B27 medium
-
This compound (Sigma-Aldrich, Cat. No. N0636 or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Accutase or Trypsin-EDTA
-
Basic Fibroblast Growth Factor (bFGF)
-
Epidermal Growth Factor (EGF)
Procedure:
-
mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium. Passage cells as required to maintain pluripotency.
-
Initiation of Differentiation:
-
On Day -1, plate mESCs at an appropriate density to reach 70-80% confluency on Day 0.
-
On Day 0, aspirate the mESC medium and replace it with N2B27 medium to initiate neural differentiation.
-
-
Nicotinamide Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
From Day 0 to Day 7, supplement the N2B27 medium with 10 mM this compound.
-
Perform a full medium change every day with fresh N2B27 medium containing 10 mM this compound.
-
-
Neuronal Maturation:
-
On Day 7, aspirate the nicotinamide-containing medium and replace it with fresh N2B27 medium without this compound.
-
Continue to culture the cells, changing the medium every other day, until Day 14 or longer for further maturation.
-
-
Analysis:
-
At desired time points (e.g., Day 4, Day 7, Day 14), cells can be fixed and stained for markers of pluripotency (e.g., Oct4), neural progenitors (e.g., Sox1), and mature neurons (e.g., βIII-tubulin, MAP2).
-
Quantify the percentage of positive cells for each marker to assess differentiation efficiency.
-
Protocol 2: Enhancing Survival of Differentiating Human Pluripotent Stem Cells (hPSCs)
This protocol is adapted from findings on the protective effects of nicotinamide against cell death during neuralization.[2]
Materials:
-
Human Pluripotent Stem Cells (hPSCs)
-
Matrigel- or Geltrex-coated plates
-
mTeSR1 or E8 medium
-
Chemically Defined Medium (CDM) for neural induction
-
This compound
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel- or Geltrex-coated plates in mTeSR1 or E8 medium.
-
Initiation of Neural Induction:
-
When hPSCs reach the desired confluency, switch to a chemically defined neural induction medium. This can be a dual-SMAD inhibition-based medium.
-
-
Nicotinamide Supplementation for Survival:
-
Supplement the neural induction medium with 5-10 mM this compound.
-
Culture the cells in the presence of nicotinamide for the initial 7-10 days of differentiation.
-
-
Monitoring and Further Differentiation:
-
Observe the cultures for the formation of neuroepithelial sheets. The presence of nicotinamide should reduce cell death and lead to a more uniform layer of neural progenitors.
-
After the initial neural induction phase, the cells can be further differentiated into specific neuronal subtypes using appropriate growth factors and signaling molecules.
-
Visualizations
Signaling Pathways Influenced by Nicotinamide
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Neuronal Differentiation
Caption: Workflow for mESC neuronal differentiation with nicotinamide.
Logical Relationship of Nicotinamide's Effects
Caption: Logical flow of nicotinamide's effects on differentiation.
References
- 1. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Rescues Human Embryonic Stem Cell-Derived Neuroectoderm from Parthanatic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of NAD metabolism in neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide promotes neuronal differentiation of mouse embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide restricts neural precursor proliferation to enhance catecholaminergic neuronal subtype differentiation from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide alone accelerates the conversion of mouse embryonic stem cells into mature neuronal populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinamide restricts neural precursor proliferation to enhance catecholaminergic neuronal subtype differentiation from mouse embryonic stem cells | PLOS One [journals.plos.org]
- 13. Nicotinamide restricts neural precursor proliferation to enhance catecholaminergic neuronal subtype differentiation from mouse embryonic stem cells | PLOS One [journals.plos.org]
- 14. Nicotinamide restricts neural precursor proliferation to enhance catecholaminergic neuronal subtype differentiation from mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nicotinamide Hydrochloride in Stem Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide Hydrochloride, the hydrochloride salt of nicotinamide (a form of vitamin B3), is a versatile and critical supplement in stem cell culture media. It plays a significant role in maintaining pluripotency, enhancing cell survival, and directing the differentiation of various stem cell lineages, including pluripotent stem cells (PSCs), mesenchymal stem cells (MSCs), and hematopoietic stem cells (HSCs). Its multifaceted mechanism of action involves the inhibition of several key enzymes, including sirtuins (SIRTs), poly (ADP-ribose) polymerases (PARPs), Rho-associated coiled-coil containing protein kinases (ROCK), and casein kinase 1 (CK1).[1][2][3] These application notes provide a comprehensive overview of the use of this compound in stem cell culture, including detailed protocols and quantitative data to guide experimental design.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Niacinamide hydrochloride |
| CAS Number | 25334-23-0[4][5][6] |
| Molecular Formula | C₆H₇ClN₂O[4][5][6] |
| Molecular Weight | 158.59 g/mol [4][5] |
Key Applications and Mechanisms of Action
This compound is utilized in stem cell culture for several key purposes:
-
Enhanced Cell Survival and Proliferation: At high concentrations (typically 5-10 mM), nicotinamide acts as a ROCK inhibitor, suppressing actomyosin contraction and significantly improving cell survival, particularly after single-cell dissociation (passaging).[2][7] It also promotes the proliferation of hematopoietic stem cells and mesenchymal stem cells.[8][9]
-
Directed Differentiation: this compound is a well-established agent for directing the differentiation of stem cells into various lineages.
-
Pancreatic Lineage: It promotes the differentiation of human embryonic stem cells (hESCs) into pancreatic progenitors and insulin-secreting cells, in part through the dual inhibition of CK1 and ROCK kinases.[1][10]
-
Neuronal Lineage: It enhances the differentiation of mouse embryonic stem cells into neurons, potentially by promoting cell-cycle exit.[11]
-
Cardiomyocyte Lineage: Nicotinamide can promote a cardiomyocyte fate from mesoderm progenitor cells.[12]
-
-
Maintenance of Pluripotency and Reprogramming: Nicotinamide helps maintain the undifferentiated state of human pluripotent stem cells and enhances the efficiency and kinetics of induced pluripotent stem cell (iPSC) generation.[13] This is achieved by accelerating cell proliferation and protecting cells from apoptosis and senescence.[13]
Signaling Pathways Influenced by Nicotinamide
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various stem cell populations as reported in the literature.
Table 1: Effect of Nicotinamide on Pluripotent Stem Cell Survival and Differentiation
| Cell Type | Concentration | Effect | Reference |
| hESCs | 10 mM | Promotes cell survival after individualization | [2][7] |
| hESCs | 10 mM | Promotes differentiation to pancreatic progenitors (PDX1+/NKX6.1+ cells) | [1] |
| mESCs | 10 mM | Increases the percentage of βIII-tubulin-positive neurons | [11] |
| mESCs | 10 mM | Accelerates stem cell differentiation (reduced Oct4+ colonies) | [12] |
Table 2: Effect of Nicotinamide on Hematopoietic Stem Cell Expansion
| Cell Type | Concentration | Effect | Reference |
| Cord Blood CD34+ cells | 5 mmol/L | Highest fold expansion of Short-Term HSCs (ST-HSCs) (122.17 ± 4.09 fold) | [9] |
| Cord Blood CD34+ cells | 10 mmol/L | Highest fold expansion of Long-Term HSCs (LT-HSCs) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound for use in cell culture.
Materials:
-
Nicotinamide (or this compound) powder (e.g., CAS 98-92-0 or 25334-23-0)
-
Cell culture grade water or DMSO
-
Sterile conical tubes (50 mL)
-
0.2 µm syringe filter
-
Sterile syringes
Procedure:
-
For a 1 M aqueous solution:
-
For a 15 mM stock in DMSO:
-
Reconstitute 5 mg of Nicotinamide powder in 2.73 mL of DMSO.[15]
-
-
Ensure the powder is completely dissolved by vortexing or gentle warming if necessary.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 3-12 months.[15][16]
Protocol 2: Enhancing Survival of Human Pluripotent Stem Cells During Passaging
This protocol outlines the use of this compound to improve the survival of hPSCs after single-cell dissociation.
Materials:
-
hPSC culture medium (e.g., mTeSR1)
-
1 M this compound stock solution
-
Dissociation reagent (e.g., Accutase)
-
Coated culture vessels (e.g., Matrigel-coated plates)
Procedure:
-
Prepare hPSC culture medium supplemented with 10 mM this compound. To do this, add 10 µL of the 1 M stock solution per 1 mL of culture medium.
-
Aspirate the old medium from the hPSCs and wash once with DPBS.
-
Add the dissociation reagent and incubate until the cells detach.
-
Gently pipette to create a single-cell suspension.
-
Neutralize the dissociation reagent with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in the this compound-supplemented medium.
-
Plate the cells onto the new coated culture vessel.
-
Culture the cells in the this compound-supplemented medium for the first 24 hours post-passaging.
-
After 24 hours, replace the medium with a standard hPSC culture medium without this compound.
Protocol 3: Directed Differentiation of hESCs to Pancreatic Progenitors
This protocol is a simplified representation of using Nicotinamide to promote pancreatic differentiation, based on published methods.[1][17]
Materials:
-
hESCs cultured on Matrigel
-
Basal medium (e.g., BE3)
-
Growth factors and small molecules for differentiation (e.g., EGF, LDN-193189, Indolactam V)
-
1 M this compound stock solution
Procedure (for the pancreatic progenitor stage, typically around days 9-12 of differentiation):
-
Prepare the differentiation medium for this stage. For example, BE3 medium supplemented with 100 ng/mL EGF, 200 nM LDN-193189, 10 mM this compound, 330 nM Indolactam V, and 16 mM glucose.[17]
-
Remove the medium from the differentiating cells.
-
Add the freshly prepared differentiation medium containing 10 mM this compound.
-
Change the medium daily from day 9 to day 12 of the differentiation protocol.[17]
-
On day 13, proceed with the next stage of differentiation or perform quality control analysis, such as flow cytometry for PDX1 and NKX6-1 expression.[17]
Conclusion
This compound is a cost-effective and powerful supplement for stem cell culture, offering significant advantages in cell survival, pluripotency maintenance, and directed differentiation. The protocols and data presented here provide a foundation for researchers to effectively incorporate this compound into their stem cell workflows. It is recommended to optimize the concentration and duration of treatment for each specific cell line and application to achieve the desired outcome.
References
- 1. Nicotinamide promotes pancreatic differentiation through the dual inhibition of CK1 and ROCK kinases in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Replication and Differentiation Potential of Human Bone Marrow Stem Cells by Nicotinamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. stemcell.com [stemcell.com]
- 11. Nicotinamide promotes neuronal differentiation of mouse embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinamide overcomes pluripotency deficits and reprogramming barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 16. Nicotinamide Solution (1 M) - Elabscience® [elabscience.com]
- 17. Differentiation of human pluripotent stem cells into pancreatic duct-like organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nicotinamide Hydrochloride in In Vitro Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, the amide form of vitamin B3, and its salt form, nicotinamide hydrochloride, are well-documented for their anti-inflammatory properties. These compounds have demonstrated the ability to modulate immune responses in various in vitro models, making them valuable tools for inflammation research and potential therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in in vitro anti-inflammatory assays, with a focus on effective concentrations and key experimental methodologies. The primary mechanism of nicotinamide's anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][2][3][4][5]
Data Presentation: Efficacy of Nicotinamide in In Vitro Anti-Inflammatory Models
The following table summarizes the effective concentrations of nicotinamide and its observed anti-inflammatory effects from various in vitro studies.
| Cell Type/System | Inflammatory Stimulus | Nicotinamide Concentration | Observed Anti-inflammatory Effect | Reference |
| Human Whole Blood | Endotoxin (1 ng/mL) | 2 mmol/L | Inhibition of IL-1β, IL-6, IL-8, and TNF-α production initiated. | [6][7] |
| Human Whole Blood | Endotoxin (1 ng/mL) | 40 mmol/L | >95% reduction in IL-1β, IL-6, and TNF-α; 85% reduction in IL-8. | [6][7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | >1 x 10⁻³ mol/L (1 mmol/L) | Significant inhibition of TNF-α production. | [8] |
| RAW 264.7 and BV2 cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of NF-κB translocation and production of TNF-α, nitrite/nitrate, and IL-6. | [2] |
| RAW264.7 cells | Lipopolysaccharide (LPS) | Not specified | Significant inhibition of IL-6, IL-1β, and TNF-α gene expression. | [3] |
| Human Monocyte-Derived Macrophages | Lipopolysaccharide (LPS) | 10 mM | Inhibition of LPS-induced pro-inflammatory response. | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by nicotinamide and a general workflow for in vitro anti-inflammatory assays.
Caption: Nicotinamide inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Protocol 1: LPS-Induced Cytokine Release in Human Whole Blood
This protocol is adapted from studies investigating the effect of nicotinamide on endotoxin-induced cytokine production.[6][7]
1. Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
This compound solution (sterile, stock solution of known concentration).
-
Lipopolysaccharide (LPS) from E. coli (endotoxin).
-
RPMI 1640 medium.
-
Phosphate-buffered saline (PBS).
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-8.
2. Procedure:
-
Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
In a 96-well plate, add the desired concentrations of this compound. A dose-response curve is recommended (e.g., 0, 2, 5, 10, 20, 40 mmol/L).
-
Add the diluted whole blood to the wells containing this compound.
-
Immediately add LPS to a final concentration of 1 ng/mL to induce an inflammatory response. Include a negative control group with no LPS.
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-8 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a typical experiment to assess the anti-inflammatory effects of this compound in a macrophage cell line.
1. Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound solution.
-
Lipopolysaccharide (LPS).
-
Reagents for RNA extraction and qRT-PCR (for gene expression analysis).
-
ELISA kits for cytokines.
-
Reagents for Western blotting to analyze NF-κB pathway proteins.
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein measurement).
-
Sample Collection and Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Gene Expression Analysis: Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b).
-
NF-κB Pathway Analysis: For mechanistic studies, lyse the cells at earlier time points (e.g., 30-60 minutes post-LPS stimulation) to prepare nuclear and cytoplasmic extracts for Western blot analysis of key NF-κB pathway proteins (e.g., phospho-IκBα, nuclear p65).
-
Conclusion
This compound is a potent inhibitor of pro-inflammatory cytokine production in various in vitro models.[10] The effective concentration for observing significant anti-inflammatory effects typically ranges from the low millimolar level. The primary mechanism of action is attributed to the inhibition of the NF-κB signaling pathway. The provided protocols offer a foundation for researchers to investigate the anti-inflammatory properties of this compound in their specific experimental setups. These application notes serve as a valuable resource for designing and executing in vitro anti-inflammatory assays, contributing to the broader understanding of immunomodulatory compounds.
References
- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 2. Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide: a vitamin able to shift macrophage differentiation toward macrophages with restricted inflammatory features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of nicotinamide on in vitro and in vivo production of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide Antagonizes Lipopolysaccharide-Induced Hypoxic Cell Signals in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for Dissolving Nicotinamide Hydrochloride in Ethanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Nicotinamide Hydrochloride solutions in ethanol for use in experimental settings. It includes solubility data, a step-by-step dissolution procedure, storage recommendations, and a workflow diagram.
Introduction
Nicotinamide, a form of vitamin B3, and its salts like this compound, are crucial precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). They are widely used in research for their roles in cellular metabolism, signaling, and as inhibitors of sirtuins and poly (ADP-ribose) polymerases (PARPs)[1][2]. Accurate and consistent preparation of nicotinamide solutions is fundamental for reproducible experimental results. Ethanol is a common solvent for dissolving nicotinamide for in vitro studies. This protocol outlines the standardized procedure for its dissolution.
Solubility Data
Nicotinamide exhibits solubility in ethanol, although it is more freely soluble in water[3][4][5]. The precise solubility can vary based on the purity of the compounds and the temperature of the solvent. The data below is compiled from various sources to provide a practical reference.
| Solvent | Temperature (°C) | Solubility (Approx.) | Source |
| Ethanol | 20 | 10 g/L (10 mg/mL) | [3] |
| Ethanol (95%) | Ambient | Freely Soluble | [4][6] |
| Ethanol | Ambient | ~2.5 mg/mL | [7] |
| Neat Ethanol | 25.05 (298.2 K) | Mole Fraction: 4.62 x 10⁻³ | |
| Water | 20 | 1000 g/L (1000 mg/mL) | [3][5] |
| DMSO | Ambient | ~15 mg/mL | [7] |
Note: Discrepancies in reported solubility values may arise from differences in experimental conditions, such as ethanol grade (e.g., 95% vs. absolute) and temperature. Researchers should perform pilot tests to confirm solubility for their specific concentration needs.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the preparation of a this compound stock solution in ethanol. Adjust quantities as needed for the desired final concentration, ensuring it does not exceed the solubility limit.
3.1. Materials and Equipment
-
This compound (crystalline solid)
-
Ethanol (ACS grade or higher, e.g., 200 proof)
-
Analytical balance
-
Spatula
-
Appropriate volumetric flasks and glassware (e.g., Class A)
-
Magnetic stirrer and stir bar or Vortex mixer
-
Pipettes
-
Optional: Syringe filters (0.22 µm) for sterilization
3.2. Procedure
-
Calculation: Determine the mass of this compound required to achieve the desired concentration in the final volume of ethanol.
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Solvent Measurement: Measure approximately 80% of the final required volume of ethanol and transfer it to the volumetric flask.
-
Dissolution:
-
Carefully add the weighed this compound powder to the ethanol in the volumetric flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer at a moderate speed. Alternatively, cap the flask and use a vortex mixer.
-
Stir or vortex the mixture until the solid is completely dissolved. The solution should be clear and colorless[6]. Gentle warming (to ~30-40°C) may be applied to aid dissolution if necessary, but avoid excessive heat.
-
-
Final Volume Adjustment: Once the solute is fully dissolved, carefully add ethanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization (if required): For cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
-
Stock Solution: Store the ethanolic stock solution at -20°C for long-term storage (up to 6 months) or at -80°C for up to a year[8]. Protect the solution from light[8].
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents degradation that can occur from repeated freeze-thaw cycles[2][8].
-
Aqueous Dilutions: For biological experiments, further dilutions are typically made in aqueous buffers or cell culture media[7]. Aqueous solutions of nicotinamide are less stable and it is often recommended not to store them for more than one day[7].
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound solution in ethanol.
Caption: Workflow for preparing this compound solution.
References
- 1. stemcell.com [stemcell.com]
- 2. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 3. Niacinamide [chembk.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Nicotinamide | 98-92-0 [chemicalbook.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cell Culture Supplementation with Nicotinamide Hydrochloride for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide hydrochloride, a salt of nicotinamide (the amide form of vitamin B3), is a critical precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ and its reduced form, NADH, are central to cellular metabolism, acting as hydride carriers in numerous redox reactions that fuel processes such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1][2] Supplementation of cell culture media with this compound can effectively elevate intracellular NAD+ levels, thereby influencing cellular bioenergetics and signaling pathways.[3] These application notes provide a comprehensive guide for utilizing this compound in cell culture for metabolic studies, including detailed protocols for key metabolic assays and a summary of expected quantitative outcomes.
Mechanism of Action & Metabolic Impact
This compound is readily taken up by cells and converted to NAD+ primarily through the salvage pathway.[4] This pathway involves the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[5]
Key Metabolic Effects of this compound Supplementation:
-
Increased Intracellular NAD+ Content and NAD+/NADH Ratio: Supplementation directly boosts the cellular pool of NAD+, leading to an increased NAD+/NADH ratio. This shift can enhance the activity of NAD+-dependent enzymes.[6]
-
Modulation of Glycolysis and Oxidative Phosphorylation: By altering the NAD+/NADH ratio, nicotinamide can influence the rates of both glycolysis and oxidative phosphorylation. Studies have shown that nicotinamide can protect and even restore glycolytic rates under conditions of oxidative stress.[7]
-
Regulation of NAD+-Dependent Signaling Pathways: NAD+ is a substrate for several signaling enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[8] By increasing NAD+ availability, this compound can modulate the activity of these enzymes, which are involved in processes like DNA repair, inflammation, and apoptosis.
Quantitative Data on Nicotinamide Supplementation
The optimal concentration of this compound and its metabolic effects can vary depending on the cell type and experimental conditions. The following table summarizes quantitative data from various studies.
| Cell Type | Nicotinamide Concentration | Observed Metabolic Effect | Reference |
| Human Dermal Fibroblasts | 0.1 - 1.0 mmol/L (maximal at 0.5 mmol/L) | Dose-dependent protection and restoration of glycolytic rates under oxidative stress. | [7] |
| Human Endothelial Cells (HMEC-1) | Not specified | Increased intracellular NAD+ content and NAD+/NADH ratio. | [6] |
| Triple-Negative Breast Cancer Cells | 10 mM | Decreased mitochondrial membrane potential and ATP production; increased reactive oxygen species (ROS). | [9] |
| Human Keratinocytes & Fibroblasts | 10 mM (as Vitamin B3) | Lowered redox ratio, suggesting reduced oxidative stress. | [1] |
| Chinese Hamster Ovary (CHO) Cells | Not specified | Increased intracellular NAD+ levels by up to 70.6%. | [3] |
| SK-N-MC Human Neuroblastoma Cells | 101 mg/L (~0.83 mM) | Protection from MPP+-induced decrease in cell viability and mitochondrial complex I activity. | [10] |
Experimental Protocols
Cell Culture Supplementation with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Sigma-Aldrich, Cat. No. N0636 or equivalent)
-
Sterile, deionized water or PBS for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a sterile stock solution of this compound (e.g., 1 M in water or PBS). Filter-sterilize the solution using a 0.22 µm filter. Aliquot and store at -20°C for up to one month.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or Seahorse XF plates) at a density suitable for the specific metabolic assay. Allow cells to adhere and reach the desired confluency.
-
Treatment: Dilute the this compound stock solution directly into the complete culture medium to achieve the desired final concentration (refer to the table above for guidance). Replace the existing medium with the this compound-supplemented medium.
-
Incubation: Incubate the cells for the desired period (typically 24-72 hours) to allow for metabolic changes to occur.
Measurement of Intracellular NAD+/NADH Ratio
This protocol is based on a colorimetric cycling assay.
Materials:
-
NAD+/NADH Assay Kit (e.g., Cell Biolabs, Inc., Cat. No. STA-310 or similar)[10]
-
Cells cultured with and without this compound
-
PBS
-
1X Extraction Buffer (provided in the kit)
-
96-well microtiter plate
Procedure:
-
Sample Preparation:
-
Harvest cells and wash the cell pellet with 1X PBS.
-
Resuspend the cells in 1X Extraction Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove debris.
-
Deproteinate the sample using a 10kDa spin filter.[10]
-
-
Assay:
-
Add 50 µL of each NAD+ standard or unknown sample to the wells of a 96-well plate.
-
Add 50 µL of NAD Cycling Reagent to each well and mix thoroughly.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Read the absorbance at the recommended wavelength (e.g., 540-570 nm).
-
-
Calculation: Calculate the total NAD+/NADH concentration from the standard curve. To measure NAD+ and NADH individually, follow the kit's instructions for differential extraction or enzymatic treatment.
ATP Production Assay
This protocol utilizes a luciferase-based assay to measure ATP levels.
Materials:
-
ATP Assay Kit (e.g., Sigma-Aldrich, Cat. No. MAK473 or similar)[2]
-
Cells cultured in opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed 10^3 - 10^4 cells per well in a white opaque 96-well plate.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Assay:
-
At the time of the assay, add the ATP detection reagent directly to the wells containing cells and medium.
-
Mix by tapping the plate.
-
Immediately (within 1 minute) read the luminescence on a luminometer.[2]
-
-
Analysis: Relate the luminescence signal to the amount of ATP using an ATP standard curve.
Lactate Production Assay
This protocol is a colorimetric assay to measure lactate secreted into the culture medium.
Materials:
-
Lactate Assay Kit (e.g., Sigma-Aldrich, Cat. No. MAK329 or similar)[1]
-
Cell culture medium samples from cells treated with and without this compound
-
96-well plate
-
Spectrophotometric plate reader
Procedure:
-
Sample Collection: Collect cell culture medium at desired time points. The medium can be assayed directly or diluted if lactate levels are high.
-
Standard Curve: Prepare a lactate standard curve according to the kit instructions.
-
Assay Reaction:
-
Transfer 20 µL of standards and samples into separate wells of a 96-well plate.
-
Add 80 µL of the Reaction Mix to each well.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 565 nm.[1]
-
-
Calculation: Determine the lactate concentration in the samples from the standard curve.
Seahorse XF Real-Time Metabolic Analysis
This protocol provides a general workflow for using the Agilent Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Materials:
-
Agilent Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine as needed)[11]
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Cells treated with and without this compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF plate and treat with this compound as described in Protocol 1.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium supplemented with appropriate substrates. Warm to 37°C.
-
Cell Plate Preparation:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with the warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
-
Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
-
Visualizations
Signaling Pathway
Caption: The NAD+ Salvage Pathway.
Experimental Workflow
Caption: Experimental workflow for metabolic analysis.
Logical Relationship
Caption: Nicotinamide's metabolic effects.
References
- 1. Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Evaluation of NAD+ precursors for improved metabolism and productivity of antibody-producing CHO cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide preferentially protects glycolysis in dermal fibroblasts under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High doses of nicotinamide prevent oxidative mitochondrial dysfunction in a cellular model and improve motor deficit in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Reverse-Phase HPLC Analysis of Nicotinamide Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is central to cellular metabolism, playing a critical role in redox reactions and as a substrate for various enzymes involved in signaling pathways, DNA repair, and gene expression.[1][2] The analysis of nicotinamide and its metabolites, such as N1-methylnicotinamide (NMN), is crucial for understanding its therapeutic effects, monitoring its metabolism in disease states, and for pharmacokinetic studies in drug development.[3][4]
This document provides a detailed protocol for the quantitative analysis of nicotinamide and its key metabolites in biological matrices, primarily human plasma, using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies described are adaptable for various research and clinical settings.
Signaling and Metabolic Pathways
Nicotinamide is metabolized through several pathways, primarily the salvage pathway for NAD+ synthesis. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][5] NMN is then adenylated to form NAD+. NAD+ consuming enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), hydrolyze NAD+ to nicotinamide, which can re-enter the salvage pathway.[2][5] Nicotinamide can also be methylated in the liver to N1-methylnicotinamide, which is then further oxidized.[6]
Experimental Workflow
The general workflow for the analysis of nicotinamide and its metabolites by RP-HPLC involves sample collection and preparation, followed by chromatographic separation and detection, and finally data analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics of RP-HPLC methods for the analysis of nicotinamide and its metabolites.
| Analyte | Matrix | Method | LLD/LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Nicotinamide | Human Plasma | HPLC-UV/MS | LLD: not specified | - | - | [7] |
| Nicotinamide | Human Plasma | HPLC-Fluorescence | LLD: 10 | - | 92.75 - 105.13 | [4] |
| Niacin, Nicotinamide, Nicotinuric Acid | Human Plasma | HPLC-MS | LOQ: 50 | 50 - 750 | 86 - 89 | [8] |
| N1-methylnicotinamide | Human Plasma | HPLC-Fluorescence | - | up to 109 | >97.3 | [3] |
| N1-methylnicotinamide, 1-methyl-2-pyridone-5-carboxamide | Urine | HPLC-UV | - | - | - | [6] |
| Nicotinic Acid, Nicotinamide | Human Plasma | LC-MS/MS | LOD: 2, LOQ: 10 | 2 - 2000 | - | [9] |
Experimental Protocols
Protocol 1: RP-HPLC with UV Detection for Nicotinamide
This protocol is adapted from a method for the analysis of water-soluble vitamins in food products and can be modified for plasma samples with appropriate sample preparation.
1. Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Nicotinamide standard.
-
HPLC grade methanol and water.
-
Hexane sulphonic acid sodium salt.
-
Glacial acetic acid.
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 70% buffer (aqueous solution of hexane sulphonic acid sodium salt, adjusted to an acidic pH with acetic acid) and 30% methanol. The exact concentration of the hexane sulphonic acid and the final pH should be optimized for best separation.
-
Standard Solutions: Prepare a stock solution of nicotinamide in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 0.05 to 0.25 mg/mL).
3. Sample Preparation (Plasma)
-
To 1 mL of plasma, add 2 mL of acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: 70% buffer / 30% methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
5. Data Analysis
-
Identify the nicotinamide peak based on the retention time of the standard.
-
Quantify the concentration using a calibration curve generated from the standard solutions.
Protocol 2: RP-HPLC with Fluorescence Detection for N1-Methylnicotinamide (NMN)
This protocol involves a derivatization step to enhance the sensitivity of NMN detection.[3]
1. Instrumentation and Reagents
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., Nucleosil 100-C18).
-
N1-methylnicotinamide standard and an internal standard (e.g., N1-ethylnicotinamide).
-
Acetonitrile, triethylamine, sodium heptanesulfonate.
-
Acetophenone, sodium hydroxide, formic acid.
-
Trichloroacetic acid (TCA).
2. Preparation of Solutions
-
Mobile Phase: Acetonitrile (22%), triethylamine (0.5%), and 0.01 M sodium heptanesulfonate, adjusted to pH 3.2.
-
Derivatization Reagents: Solutions of acetophenone, 6M NaOH, and formic acid.
3. Sample Preparation and Derivatization (Plasma)
-
Deproteinize plasma by adding TCA (e.g., 100 µL of 20% TCA to 200 µL of plasma).
-
Centrifuge and collect the supernatant.
-
Add the internal standard to the supernatant.
-
To the supernatant, add acetophenone and incubate in an ice bath.
-
Add NaOH and continue incubation in the ice bath.
-
Add formic acid and incubate in the ice bath.
-
Heat the solution in a boiling water bath for 3 minutes to form the fluorescent derivative.
-
Cool the sample before injection.
4. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/triethylamine/sodium heptanesulfonate solution.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence with excitation at 366 nm and emission at 418 nm.[3]
-
Injection Volume: 20 µL.
5. Data Analysis
-
Identify the peaks for the NMN derivative and the internal standard derivative based on retention times.
-
Quantify the NMN concentration using the ratio of the peak area of the NMN derivative to the peak area of the internal standard derivative and a calibration curve.
Conclusion
The described RP-HPLC methods provide reliable and sensitive means for the quantification of nicotinamide and its metabolites in biological samples. The choice of the specific protocol, particularly the detection method (UV, fluorescence, or MS), will depend on the required sensitivity, selectivity, and the available instrumentation. Proper sample preparation is critical to remove interfering substances and ensure accurate results. These application notes and protocols serve as a comprehensive guide for researchers and professionals in the field of drug development and metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matec-conferences.org [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for In Vivo Administration of Nicotinamide Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Nicotinamide Hydrochloride (NHCl), also referred to as nicotinamide (NAM), in mouse models. This document includes quantitative data on dosage and pharmacokinetics, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the administration of nicotinamide in mice. These values can serve as a starting point for experimental design.
Table 1: Dosage and Administration Routes in Different Mouse Models
| Mouse Model | Strain | Administration Route | Dosage Range (mg/kg) | Key Findings |
| Radiosensitization | C3H, CDF1 | Intraperitoneal (i.p.) | 100 - 1000 | Dose-independent enhancement of radiation damage[1]. Doses of 100-200 mg/kg are considered equivalent to 6 g in humans[2]. |
| Parkinson's Disease | C57BL/6N | Intraperitoneal (i.p.) | 500 | Reversed Parkinson's-like pathologies and reduced oxidative stress[3]. |
| Cardiac Arrest | Not Specified | Intravenous (IV) | 100 | Resulted in 100% survival at 4 hours post-cardiac arrest compared to 50% in the saline group[4]. |
| Experimental Colitis | C57BL/6 | Systemic | Not Specified | Ameliorated the course of bacterial and chemically induced colitis[5]. |
| Chronic Cerebral Hypoperfusion | C57Bl/6J | Not Specified | Not Specified | Improved cognitive function and reduced anxiety and depression-like behaviors. |
| General Toxicity | C3H | Intraperitoneal (i.p.) | LD50: 2050 | The lethal dose 50 (LD50) for a single injection was determined to be 2050 mg/kg[6]. |
Table 2: Pharmacokinetic Parameters of Nicotinamide in Mice
| Parameter | Administration Route | Dose (mg/kg) | Value |
| Peak Plasma Concentration | Intraperitoneal (i.p.) | 100 | ~1,000 nmol/ml[7] |
| Intraperitoneal (i.p.) | 500 | ~4,800 nmol/ml[7] | |
| Intraperitoneal (i.p.) | 171 | Equivalent to 160 µg/ml (peak plasma concentration in humans after 6g oral dose)[1] | |
| Time to Peak Plasma Level | Intraperitoneal (i.p.) | 1000 | 30 - 60 minutes[6] |
| Elimination Half-Life (Initial) | Intraperitoneal (i.p.) | 100 | 0.8 hours[7] |
| Intraperitoneal (i.p.) | 500 | 2 hours[7] | |
| Elimination Half-Life (Terminal) | Intraperitoneal (i.p.) | 100 | 3.4 hours[7] |
| Intraperitoneal (i.p.) | 500 | 5.6 hours[7] | |
| Bioavailability | Intraperitoneal (i.p.) | Not Specified | Close to 100% (compared to i.v.)[7] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models.
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound (powder form)
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculation: Determine the required concentration of the NHCl solution based on the desired dosage (mg/kg) and the average weight of the mice. For example, to inject a 25g mouse with a dose of 500 mg/kg at an injection volume of 10 ml/kg (0.25 ml), the required concentration is 50 mg/ml.
-
Dissolution: Weigh the appropriate amount of NHCl powder and dissolve it in the sterile saline or PBS in a sterile vial.
-
Mixing: Vortex the solution until the NHCl is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the sterile NHCl solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
Materials:
-
Prepared sterile NHCl solution
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Handling: Handle the mouse gently to minimize stress. If necessary, use a restraint device.
-
Dosage Calculation: Weigh the mouse to determine the exact volume of NHCl solution to be injected.
-
Syringe Preparation: Draw the calculated volume of the NHCl solution into the syringe. Remove any air bubbles.
-
Injection Site: Position the mouse with its head tilted downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or fluid is drawn back, then slowly inject the solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by nicotinamide and a general experimental workflow for in vivo studies.
Caption: Key signaling pathways modulated by Nicotinamide administration.
Caption: General experimental workflow for in vivo Nicotinamide studies.
References
- 1. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of nicotinamide dose on blood pressure changes in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide restores tissue NAD+ and improves survival in rodent models of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide treatment ameliorates the course of experimental colitis mediated by enhanced neutrophil-specific antibacterial clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitization by nicotinamide in vivo: a greater enhancement of tumor damage compared to that of normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Nicotinamide Hydrochloride in Aqueous Buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Nicotinamide Hydrochloride in aqueous buffer solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the composition of the buffer. As a salt of a weak base (nicotinamide) and a strong acid (hydrochloric acid), the pH of the solution plays a critical role in its degradation kinetics. Generally, higher temperatures accelerate the rate of degradation.
Q2: What is the main degradation pathway for nicotinamide in aqueous solutions?
The primary degradation pathway for nicotinamide in aqueous solutions is hydrolysis. This reaction involves the cleavage of the amide group to form nicotinic acid and ammonia. This process is catalyzed by both acids and bases.
Q3: Which pH conditions are optimal for the stability of nicotinamide solutions?
Nicotinamide shows greater stability in neutral or weakly acidic to weakly alkaline environments. Strong acidic or strong alkaline conditions can significantly accelerate its degradation. For instance, studies on the related compound, nicotinamide riboside chloride (NRCl), which degrades to nicotinamide, have shown that the degradation rate is higher at pH 7.4 compared to more acidic conditions of pH 2 and 5.[1][2]
Q4: How does temperature impact the stability of this compound solutions?
Temperature has a significant effect on the stability of nicotinamide solutions, with higher temperatures leading to faster degradation. For every 10°C increase in temperature, the rate of degradation can approximately double.[1] Therefore, for long-term storage, it is recommended to keep nicotinamide solutions at refrigerated (2-8°C) or frozen temperatures.
Q5: Does the choice of buffer system affect the stability of nicotinamide-related compounds?
Yes, the choice of buffer can significantly impact the stability of nicotinamide and its derivatives. For example, in studies of nicotinamide adenine dinucleotide (NAD+), which contains the nicotinamide moiety, Tris buffer was found to provide greater long-term stability compared to sodium phosphate and HEPES buffers.[3][4][5]
Troubleshooting Guide
Issue: I am observing a loss of potency or unexpected results in my experiments using a nicotinamide solution.
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Verify the storage conditions of your nicotinamide solution. Was it stored at the recommended temperature? Was it protected from light? For long-term storage, solutions should be kept at low temperatures.
-
Recommendation: Prepare fresh solutions for critical experiments. If you suspect degradation, you can analyze the solution using HPLC to check for the presence of degradation products like nicotinic acid.
Possible Cause 2: Inappropriate pH of the buffer.
-
Troubleshooting Step: Measure the pH of your buffered nicotinamide solution. Extreme pH values can accelerate hydrolysis.
-
Recommendation: Adjust the pH of your buffer to a neutral or slightly acidic range if your experimental conditions allow.
Possible Cause 3: Incompatible buffer components.
-
Troubleshooting Step: Review the composition of your buffer. Some buffer components may catalyze the degradation of nicotinamide.
-
Recommendation: If you observe instability, consider switching to a different buffer system, such as Tris buffer, which has been shown to be more favorable for the stability of related compounds.[3][4][5]
Issue: I see an unexpected peak in my HPLC chromatogram when analyzing my nicotinamide solution.
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: The primary degradation product of nicotinamide is nicotinic acid. If your HPLC method is capable of separating these two compounds, the appearance of a new peak corresponding to nicotinic acid is a strong indicator of degradation.
-
Recommendation: Perform a forced degradation study (see Experimental Protocols section) to confirm the identity of the degradation product peaks. You can do this by intentionally degrading a sample of nicotinamide with acid or base and observing the resulting chromatogram.
Data on Stability of Nicotinamide-Related Compounds
The following tables summarize stability data for nicotinamide-related compounds in aqueous solutions. While some data pertains to nicotinamide riboside chloride (NRCl) and NADH, the principles of degradation due to pH and temperature are highly relevant to this compound.
Table 1: Effect of pH and Temperature on the Degradation Rate of Nicotinamide Riboside Chloride (NRCl) [1][2]
| pH | Temperature (°C) | Observed Degradation Rate Constant (k_obs) |
| 2.0 | 55 | - |
| 2.0 | 65 | - |
| 2.0 | 75 | - |
| 5.0 | 55 | - |
| 5.0 | 65 | - |
| 5.0 | 75 | - |
| 7.4 | 55 | Higher than at pH 2.0 and 5.0 |
| 7.4 | 65 | Higher than at pH 2.0 and 5.0 |
| 7.4 | 75 | Higher than at pH 2.0 and 5.0 |
Note: Specific rate constants were not provided in the source, but the trend of increased degradation at higher pH and temperature was clearly stated.
Table 2: Degradation Rates of NADH in Different Buffers at 19°C and 25°C [3][4][5][6][7]
| Buffer (pH 8.5) | Temperature (°C) | Degradation Rate (μM/day) | % Remaining after 43 days |
| Tris | 19 | 4 | >90% |
| Tris | 25 | 11 | 75% |
| HEPES | 19 | 18 | 60% |
| Sodium Phosphate | 19 | 23 | <50% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nicotinamide
This protocol provides a general framework for developing an HPLC method to assess the stability of nicotinamide.
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6 mm, 5 µm) is a suitable starting point.[8][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The pH of the aqueous phase can be adjusted to optimize separation.[8][9]
-
Detection: UV detection at approximately 260 nm is appropriate for nicotinamide.[10]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate the nicotinamide solution in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Incubate the nicotinamide solution in a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the nicotinamide solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of nicotinamide to high temperatures.
-
Photolytic Degradation: Expose a nicotinamide solution to UV light.
-
Analysis: Analyze the stressed samples using the validated HPLC method to observe the formation of degradation products and the decrease in the parent compound.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental Workflow for Stability Testing.
References
- 1. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 9. ijprt.org [ijprt.org]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of Nicotinamide Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of nicotinamide hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in an aqueous solution?
The primary degradation product of nicotinamide in an aqueous solution is nicotinic acid . This occurs through the hydrolysis of the amide group on the nicotinamide molecule. In microbial degradation pathways, nicotinic acid is also the first product, which is then further metabolized. For related compounds like nicotinamide riboside chloride, degradation in aqueous solutions yields nicotinamide and D-ribose.
Q2: What are the main factors that cause the degradation of nicotinamide in solution?
The stability of nicotinamide in solution is primarily affected by three main factors:
-
pH: Nicotinamide is incompatible with strong acids and alkalis, which can catalyze its hydrolysis to nicotinic acid.
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation. The relationship between temperature and the degradation rate can be described using the Arrhenius equation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. Nicotinamide absorbs UV light, which can lead to its decomposition.
Q3: How does pH affect the stability of nicotinamide solutions?
The pH of the solution is a critical factor in the stability of nicotinamide. The degradation of nicotinamide to nicotinic acid is subject to both acid and base-catalyzed hydrolysis. In strongly acidic solutions (e.g., 0.1 N HCl), the rate of hydrolysis increases with temperature. Similarly, base-catalyzed hydrolysis is a known degradation pathway. While stable at a neutral pH for short periods, long-term stability can be compromised, and the choice of buffer system is important.
Caption: Hydrolysis pathway of nicotinamide to nicotinic acid.
Q4: I am observing unexpected results or changes in my nicotinamide solution. How can I troubleshoot the issue?
If your nicotinamide solution shows unexpected changes (e.g., precipitation, color change, or loss of activity), it may be due to degradation. Use the following guide to troubleshoot potential causes:
-
Check Storage Conditions: Was the solution exposed to light or high temperatures for an extended period? Proper storage is in a cool, dark place. Aqueous solutions are not recommended for storage for more than one day.
-
Verify pH: Has the pH of the solution shifted? Measure the current pH. Extreme pH values accelerate hydrolysis.
-
Review Buffer Choice: Certain buffer systems can affect the stability of nicotinamide-related compounds. For long-term experiments, Tris buffer has been shown to be more favorable for the stability of NAD+/NADH than phosphate or HEPES buffers.
-
Analyze for Degradants: Use an analytical method like HPLC to check for the presence of nicotinic acid, which would confirm degradation.
Caption: Troubleshooting workflow for nicotinamide solution degradation.
Q5: How can I detect and quantify nicotinamide and its degradation products?
Several analytical techniques are suitable for this purpose:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase C18 column is typically used with a UV detector. HPLC can effectively separate nicotinamide from its primary degradant, nicotinic acid.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, confirming the identity of degradation products by their mass.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for structural elucidation of unknown degradation products in forced degradation studies.
Quantitative Data Summary
The rate of nicotinamide degradation is highly dependent on experimental conditions. The following tables summarize quantitative data from stability studies.
Table 1: Rate Constants for the Hydrolysis of Nicotinamide in 0.1 N and 0.980 N Hydrochloric Acid at Various Temperatures.
| Temperature (°C) | Rate Constant in 0.1 N HCl (k x 10⁶ sec⁻¹) | Rate Constant in 0.980 N HCl (k x 10⁶ sec⁻¹) |
| 71.0 | - | 0.083 |
| 76.0 | - | 0.133 |
| 85.5 | - | 0.333 |
| 98.0 | 0.190 | - |
| 99.0 | 0.190 | - |
| 108.5 | - | 2.170 |
| 110.0 | 0.417 | - |
| 119.0 | 0.687 | - |
| 130.0 | 1.520 | - |
| 137.5 | 2.430 | - |
Table 2: Degradation Rates of NADH (a related Nicotinamide Cofactor) in Various Buffer Systems (Initial Concentration: 2 mM).
|
Troubleshooting Crystallization of Nicotinamide Hydrochloride in Concentrated Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals, the crystallization of nicotinamide hydrochloride is a critical step that can present numerous challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) - Troubleshooting Guide
1. Why is my this compound "oiling out" instead of crystallizing?
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This is a common issue with amine hydrochlorides and can be caused by several factors:
-
High Supersaturation: If the solution is too concentrated or cooled too quickly, the system may not have enough time for orderly crystal lattice formation, leading to the separation of a disordered, liquid solute phase.
-
Inappropriate Solvent: The solvent system may not be ideal for crystallization. A solvent in which this compound is extremely soluble at high temperatures but significantly less soluble at lower temperatures is preferred.
-
Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out. Nicotinic acid is a common impurity in nicotinamide that can interfere with crystallization.
-
Temperature: If the boiling point of the solvent is higher than the melting point of the solute-solvent mixture, the compound may "melt" in the solution before it crystallizes.
Solution:
-
Reduce Supersaturation: Try using a more dilute solution or cooling the solution more slowly. A gradual temperature decrease allows for controlled crystal growth.
-
Optimize Solvent System: An ideal solvent will dissolve the compound when hot but not at room temperature. For nicotinamide, water and ethanol are good solvents, while it is less soluble in non-polar solvents. Consider using a co-solvent system, such as ethanol-water mixtures, to fine-tune the solubility.
-
Seeding: Introduce a small amount of pre-existing this compound crystals (seed crystals) to the supersaturated solution. This provides a template for crystal growth and can help bypass the nucleation barrier that leads to oiling out.
-
Adjust pH: Ensure the pH of the solution is appropriate. For hydrochloride salts, maintaining a slightly acidic pH can be crucial. A patent for nicotinamide purification suggests adjusting the pH to between 7 and 10 for the free base before crystallization, indicating that pH plays a significant role in purification and crystallization.
2. My crystals are very small or have formed a fine powder. How can I grow larger crystals?
The formation of small crystals is often due to rapid nucleation and slow growth. To obtain larger crystals, the rate of nucleation should be controlled relative to the rate of crystal growth.
Solution:
-
Slow Cooling: A slower cooling rate reduces the level of supersaturation, allowing existing crystals to grow larger rather than new nuclei forming.
-
Reduce Agitation: Vigorous stirring can induce secondary nucleation, leading to a larger number of smaller crystals. Gentle agitation is usually sufficient to maintain homogeneity.
-
Use a Co-solvent System: A mixture of a good solvent and a poor solvent (an anti-solvent) can be used to control the crystallization process. By slowly adding the anti-solvent to a solution of this compound, you can gradually induce crystallization and promote the growth of larger crystals.
-
Control pH: The pH of the crystallization medium can influence crystal habit and size. Experiment with slight adjustments to the pH to find the optimal conditions for your system.
3. I am observing different crystal forms (polymorphism). How can I control this?
Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. Hydrochloride salts are known to exhibit polymorphism.
Solution:
-
Consistent Protocol: Strictly control all crystallization parameters, including solvent composition, temperature, cooling rate, agitation speed, and pH. Even minor variations can lead to the formation of different polymorphs.
-
Seeding: Using seed crystals of the desired polymorph can direct the crystallization towards that specific form.
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorph is favored. Experiment with different solvents and co-solvent systems.
-
Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different crystal forms obtained under various conditions.
Data Presentation
Table 1: Solubility of Nicotinamide in Various Solvents at 25°C (298.15 K)
Note: This data is for nicotinamide. The solubility of this compound in aqueous solutions is expected to be high, especially at acidic pH where the pyridine nitrogen is protonated. In organic solvents, the solubility will vary depending on the polarity of the solvent.
| Solvent | Solubility ( g/100g solvent) | Reference |
| Water | ~100 | |
| Ethanol | ~6.7 | |
| Methanol | High | |
| Acetonitrile | Low | |
| Ethyl Acetate | Very Low | |
| Diethyl Ether | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | ~1.5 | |
| Dimethylformamide (DMF) | ~1.5 |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from an Aqueous Solution
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot deionized water (e.g., 70-80°C). The concentration will depend on the purity of the starting material and the desired yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature without disturbance. Covering the flask will prevent contamination and slow down evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve
Technical Support Center: Nicotinamide Hydrochloride and Cell Viability Assays
This technical support guide addresses the potential interference of Nicotinamide Hydrochloride in common cell viability and cytotoxicity assays, such as the MTT and XTT assays. Researchers in pharmacology, toxicology, and drug development will find troubleshooting advice, alternative protocols, and answers to frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my MTT or XTT assay?
A1: this compound is the salt form of nicotinamide, a form of vitamin B3. It is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism and redox reactions.
MTT and XTT assays measure cell viability by assessing the activity of mitochondrial and cellular dehydrogenases, which reduce the tetrazolium salts (MTT or XTT) to a colored formazan product. These enzymes are dependent on NAD(P)H as a cofactor. By altering the intracellular pools of NAD+ and NADH, this compound can directly modulate the enzymatic activity that these assays measure, leading to a misinterpretation of cell viability.
Q2: How does this compound affect the NAD+/NADH ratio and what is the consequence for my assay?
A2: this compound can increase the intracellular concentration of NAD+. This shift in the NAD+/NADH ratio can lead to a decrease in the availability of NADH for the dehydrogenase enzymes responsible for reducing MTT or XTT. A lower rate of tetrazolium reduction can be misinterpreted as a decrease in cell viability or an increase in cytotoxicity, even if the cells are healthy. Conversely, under certain conditions, nicotinamide has been shown to be protective and enhance cell survival, which could lead to an overestimation of viability.
Q3: Could this compound be directly reducing the MTT or XTT reagent in my experiment?
A3: While less likely than metabolic interference, the possibility of direct chemical reduction of the tetrazolium salt by the compound in a cell-free environment should not be dismissed, as other compounds like certain antioxidants have been shown to do this. To rule this out, it is crucial to perform a cell-free control experiment where this compound is incubated with the MTT or XTT reagent in culture medium without cells.
Q4: Are there specific concentrations of this compound that are known to cause interference?
A4: The effect of this compound can be dose-dependent and cell-type specific. For example, concentrations in the range of 20-50 mM have been reported to reduce cell numbers in human melanoma cell lines. In contrast, a high concentration of 101 mg/L (approximately 0.64 mM) showed protective effects in a human neuroblastoma cell line. Therefore, the potential for interference exists across a wide range of concentrations typically used in cell culture experiments.
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability in MTT/XTT assay when treating with this compound.
-
Potential Cause: Metabolic interference. This compound may be altering the NAD+/NADH ratio, leading to decreased reduction of the tetrazolium salt, which mimics a cytotoxic effect.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound at the highest concentration used in your experiment with MTT or XTT reagent in cell culture medium (without cells) for the same duration as your cellular assay. If a color change occurs, this indicates direct chemical reduction and the assay is not suitable for your compound.
-
Use an Orthogonal Assay: Validate your findings with a cell viability assay that relies on a different cellular mechanism. Good alternatives include:
-
Membrane Integrity Assays: Trypan Blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
ATP Quantification Assays: These measure the level of intracellular ATP as an indicator of metabolic activity (e.g., CellTiter-Glo®).
-
Total Protein Content Assays: A Sulforhodamine B (SRB) assay measures cell density based on total protein content.
-
-
Issue 2: High background or inconsistent results in the presence of this compound.
-
Potential Cause: Interference with media components or assay chemistry. Phenol red in culture medium and components of serum can sometimes interfere with tetrazolium reduction assays.
-
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: During the MTT/XTT incubation step, switch to a phenol red-free medium to reduce background absorbance.
-
Use Serum-Free Medium: Perform the tetrazolium salt incubation in serum-free medium, as serum components can interact with the reagents.
-
Include Appropriate Controls: Always include wells with medium and this compound but no cells to measure the background absorbance.
-
Data Presentation
Table 1: Potential Effects of this compound on Cell Viability as Measured by Different Assays
| Concentration of this compound | Expected Outcome in MTT/XTT Assay | Underlying Mechanism | Recommended Confirmatory Assay |
| Low (µM range) | May show a slight increase or no change in viability. | Potential protective effects through enhanced NAD+ synthesis and mitochondrial function. | ATP-based assay, SRB assay |
| Moderate (low mM range) | Variable, potentially a slight decrease in viability signal. | Alteration of NAD+/NADH ratio, leading to reduced tetrazolium reduction. | Trypan Blue, LDH assay |
| High (10-50 mM) | Significant decrease in viability signal. | Can be due to a combination of metabolic interference and actual cytotoxicity. | Trypan Blue, Annexin V/PI staining |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
This protocol is designed to test for direct reduction of MTT or XTT by this compound.
-
Prepare solutions of this compound in cell culture medium at the same concentrations you will use in your experiments.
-
Add 100 µL of these solutions to separate wells of a 96-well plate. Include a control well with medium only.
-
Add the MTT or XTT reagent to each well according to the manufacturer's protocol (e.g., 20 µL of 5 mg/mL MTT solution).
-
Incubate the plate for the standard duration of your assay (e.g., 1-4 hours) at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-490 nm for XTT). A significant increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct interference.
Protocol 2: Trypan Blue Exclusion Assay
This is a simple and direct method to assess cell membrane integrity.
-
After treating cells with this compound for the desired time, harvest the cells (e.g., by trypsinization for adherent cells).
-
Resuspend the cells in phosphate-buffered saline (PBS) or culture medium.
-
Mix a small volume of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension and immediately count the number of viable (clear) and non-viable (blue) cells using a light microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 3: Sulforhodamine B (SRB) Assay
This assay measures cell density by staining total cellular protein.
-
After treatment with this compound, fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air-dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5 minutes and read the absorbance at
How to prevent Nicotinamide Hydrochloride precipitation in culture medium
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Nicotinamide Hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating in my culture medium?
Precipitation of this compound, a salt of Nicotinamide (also known as Niacinamide or Vitamin B3), in culture medium is typically caused by one or more of the following factors:
-
High Concentration: The final concentration in the medium may exceed its solubility limit under the specific conditions.
-
Suboptimal Temperature: Adding a concentrated stock solution to cold medium can cause the compound to fall out of solution.
-
pH Shifts: The pH of the medium can influence the solubility of the hydrochloride salt form. Nicotinamide itself is incompatible with strong alkalis and acids.
-
Interactions with Media Components: High concentrations of divalent cations and phosphate in the basal medium (e.g., DMEM/F-12) can lead to the formation of insoluble complexes, which may co-precipitate with other media supplements.
Q2: What is the recommended solvent and stock concentration for this compound?
The choice of solvent depends on the desired stock concentration. For use in cell culture, preparing a high-concentration aqueous stock is common and avoids the potential toxicity of organic solvents.
-
Water (Cell Culture Grade): Nicotinamide is highly soluble in water. A 1 M stock solution can be prepared by mixing 12.21 g of nicotinamide in 100 mL of water. It is also reported to be soluble at 50 mg/mL in water.
-
DMSO: Nicotinamide is also soluble in DMSO, with reported solubilities ranging from 15 mg/mL to 50 mg/mL. If using DMSO, ensure the final concentration in the culture medium is low (typically <0.1%) to avoid solvent toxicity.
For most applications, a sterile-filtered, 1 M aqueous stock is recommended.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical to prevent contamination and degradation.
-
Preparation: Use the detailed protocol below (Protocol 1) to prepare a 1 M aqueous stock solution. Sterilize the final solution by passing it through a 0.2 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Stability: In its lyophilized powder form, Nicotinamide is stable for 24 months when stored at -20°C and desiccated. Once in solution, it should be used within 3 months when stored at -20°C. Some sources suggest that aqueous solutions should not be stored for more than a day, so preparing fresh or using frozen aliquots promptly is best practice.
Q4: What is the best method for adding this compound to my culture medium to prevent precipitation?
To prevent precipitation when supplementing your medium, follow these steps:
-
Warm the basal culture medium to the desired temperature (typically 37°C).
-
Gently swirl the medium.
-
Slowly add the required volume of the thawed, fully dissolved this compound stock solution to the medium while it is being mixed.
-
Avoid adding the concentrated stock to cold or static medium, as this can cause localized high concentrations and lead to precipitation.
Q5: Could interactions with other media components be the cause of the precipitation?
Yes, while this compound itself is highly soluble, its addition can sometimes trigger the precipitation of other components, especially in complex media like DMEM/F-12, which contains high concentrations of calcium and phosphate. This phenomenon, known as co-precipitation, can occur if the medium is close to saturation with salts like calcium phosphate. Nicotinamide is known to inhibit sodium-dependent phosphate cotransport, suggesting a biological interaction with phosphate pathways, though a direct chemical precipitation with phosphate is not well-documented.
Troubleshooting Guide
Use this guide to diagnose and resolve precipitation issues.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately after adding the stock solution. | Localized High Concentration: Adding the stock too quickly or to an unstirred vessel. | Warm the base medium to 37°C. Add the stock solution drop-wise while gently swirling the medium to ensure rapid and even dispersion. |
| Stock Solution Not Fully Dissolved: The stock solution itself contained undissolved crystals. | Before adding to the medium, ensure your thawed stock solution is fully dissolved. If necessary, warm it to 37°C and vortex gently. | |
| Precipitate forms over time while the medium is in the incubator. | Media Instability: The pH of the medium may be shifting due to improper CO₂ levels, leading to reduced solubility of some components. | Ensure your incubator's CO₂ level is calibrated correctly. For experiments sensitive to pH, consider using a medium supplemented with HEPES buffer. Note that some studies show Nicotinamide is more |
Effects of pH on Nicotinamide Hydrochloride stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the stability and activity of Nicotinamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
Nicotinamide, the active component of this compound, is most stable in the pH range of 4 to 6. Outside of this range, it is more susceptible to hydrolysis.
Q2: What is the primary degradation product of this compound, and under what pH conditions is it formed?
The primary degradation product of this compound through hydrolysis is nicotinic acid (niacin). This hydrolysis is accelerated in both acidic and alkaline conditions, outside the optimal pH 4-6 stability range.
Q3: How does pH affect the biological activity of Nicotinamide as a sirtuin inhibitor?
The inhibitory activity of nicotinamide on sirtuins, such as SIRT1, is pH-dependent. Studies have shown that the inhibition is attenuated at higher pH values. The deacetylation activity of SIRT1 is pH-dependent, while the base exchange reaction involving nicotinamide is largely pH-independent.
Q4: Can I expect significant degradation of my this compound stock solution during routine laboratory use?
Aqueous solutions of NAD+, of which nicotinamide is a precursor, are stable for about a week at 4°C and neutral pH. However, they decompose rapidly in acidic or alkaline solutions. For short-term experiments at or near neutral pH, significant degradation may not be a major concern. For long-term storage, it is advisable to prepare fresh solutions or store them frozen in single-use aliquots at a pH within the optimal stability range.
Troubleshooting Guides
Problem: I am observing a loss of activity in my sirtuin inhibition assay when using an older stock solution of this compound.
-
Possible Cause 1: pH-induced degradation. Your stock solution may have a pH outside the optimal 4-6 range, leading to the hydrolysis of nicotinamide to nicotinic acid, which is a less potent sirtuin inhibitor.
-
Troubleshooting Steps:
-
Measure the pH of your stock solution.
-
If the pH is outside the 4-6 range, prepare a fresh stock solution and buffer it to a pH within this range.
-
Confirm the concentration of nicotinamide in your old and new stock solutions using a validated analytical method like HPLC.
-
-
Possible Cause 2: pH of the assay buffer. The inhibitory effect of nicotinamide on sirtuins can be diminished at higher pH.
-
Troubleshooting Steps:
-
Check the pH of your final assay buffer.
-
If the pH is high (e.g., > 8.0), consider if it can be lowered without affecting the activity of your enzyme of interest.
-
Be aware that the apparent potency of nicotinamide may be lower at a higher assay pH.
-
Problem: I am seeing an unexpected peak in my HPLC analysis of a this compound formulation.
-
Possible Cause: This peak could be nicotinic acid, the hydrolysis product of nicotinamide.
-
Troubleshooting Steps:
-
Run a standard of nicotinic acid to confirm the retention time of the unexpected peak.
-
Review the pH of your formulation. If it is acidic or alkaline, this could be promoting the degradation of nicotinamide.
-
Perform a forced degradation study (see Experimental Protocols section) to confirm the identity of the degradation product under acidic and basic conditions.
-
Data Presentation
Table 1: Effect of pH on the Degradation Rate of Nicotinamide Riboside Chloride (a related compound) at Different Temperatures.
Data from a study on Nicotinamide Riboside Chloride, which undergoes base-catalyzed hydrolysis to nicotinamide. This data is presented as a proxy for the stability of this compound.
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) |
| 2.0 | 55 | - | 75.4 (±2.9) | 4.8 x 10¹⁰ |
| 2.0 | 65 | - | ||
| 2.0 | 75 | - | ||
| 5.0 | 55 | - | 76.9 (±1.1) | 3.2 x 10¹⁰ |
| 5.0 | 65 | - | ||
| 5.0 | 75 | - | ||
| 7.4 | 55 | - | 82.8 (±4.4) | 1.8 x 10¹² |
| 7.4 | 65 | - | ||
| 7.4 | 75 | - |
Note: The study indicated that raising the pH from 5.0 to 7.4 doubled the degradation rate at each respective temperature. The degradation follows base-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: Stability Testing of this compound at Different pH Values
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH levels.
1. Materials:
-
This compound
-
Buffer solutions of various pH (e.g., pH 2, 4, 7, 9, 11)
-
HPLC-grade water
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
pH meter
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a concentrated stock solution.
-
Preparation of Test Solutions: Dilute the stock solution with each of the buffer solutions to a final concentration suitable for HPLC analysis.
-
Initial Analysis (T=0): Immediately analyze each test solution by HPLC to determine the initial concentration of nicotinamide.
-
Incubation: Store the remaining test solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot from each test solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of nicotinamide remaining at each time point relative to the initial concentration. Determine the degradation rate constant (k) at each pH by plotting the natural logarithm of the concentration versus time.
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A
Technical Support Center: Nicotinamide Hydrochloride and Luciferase-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in luciferase-based assays when using nicotinamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my luciferase-based assay?
Yes, it is possible for this compound to interfere with luciferase-based assays. This interference can manifest as either a decrease or an unexpected increase in the luminescent signal, potentially leading to false-positive or false-negative results. The interference can stem from several mechanisms, including direct inhibition of the luciferase enzyme or indirect effects on cellular pathways that influence reporter gene expression.
Q2: What are the potential mechanisms of interference by this compound?
Nicotinamide, the active component of this compound, is a biologically active molecule that can interfere with luciferase assays through several mechanisms:
-
Direct Enzyme Inhibition: Nicotinamide may directly bind to and inhibit the activity of the luciferase enzyme, preventing it from efficiently catalyzing the light-producing reaction with its substrate (e.g., luciferin for firefly luciferase).
-
Indirect Cellular Effects: Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. It is also a known inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[1] Changes in NAD+ levels or sirtuin activity can impact various signaling pathways and transcription factors, which may indirectly affect the expression of the reporter gene in your assay.
-
Alteration of Cellular Metabolism: As a key player in cellular metabolism, high concentrations of nicotinamide can alter the overall metabolic state of the cells, which could potentially influence the expression of the reporter gene or the availability of ATP, a necessary cofactor for firefly luciferase.
Q3: At what concentrations might I expect to see interference from this compound?
The concentration at which this compound may cause interference can vary depending on the specific assay system, cell type, and the type of luciferase being used. However, it's important to be aware of the concentrations at which nicotinamide exhibits biological activity. For instance, this compound is known to inhibit SIRT2 with an IC50 of 2 μM and also affects SIRT1 activity.[1] In cell proliferation assays, nicotinamide has shown inhibitory effects with an IC50 of less than 50 µM in MCF-7 breast cancer cells.[2] Therefore, if your experimental concentrations of this compound are in this micromolar range, the potential for interference should be considered.
Troubleshooting Guide
If you suspect that this compound is interfering with your luciferase assay, follow these troubleshooting steps to diagnose and mitigate the issue.
Step 1: Confirm the Interference
The first step is to determine if the observed effect is a genuine biological response or an artifact of assay interference.
-
Perform a Cell-Free Luciferase Inhibition Assay: This is a critical control experiment to test for direct inhibition of the luciferase enzyme.[3] By removing the complexity of a cellular environment, you can isolate the interaction between this compound and the luciferase enzyme.
Step 2: Characterize the Interference
If direct inhibition is confirmed, the next step is to quantify the extent of this inhibition.
-
Determine the IC50 of this compound for Luciferase: Perform a dose-response experiment in the cell-free system to determine the concentration of this compound that causes 50% inhibition of the luciferase enzyme. This will provide a quantitative measure of its inhibitory potency.
Step 3: Mitigate the Interference
Based on your findings, you can employ several strategies to minimize the impact of the interference on your experimental results.
-
Adjust Experimental Concentrations: If possible, use concentrations of this compound that are well below the determined IC50 for luciferase inhibition.
-
Use an Alternative Reporter System: If significant interference is observed and cannot be avoided, consider using a different reporter system that is not based on luciferase, such as a beta-galactosidase or secreted alkaline phosphatase (SEAP) assay.[3]
-
Data Normalization: In a dual-luciferase assay system, where a primary reporter (e.g., Firefly luciferase) is co-transfected with a control reporter (e.g., Renilla luciferase), check if this compound affects both luciferases similarly. If it only affects one, it may be possible to normalize the data, but this should be done with caution and full disclosure of the interference.
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of purified luciferase enzyme.
Materials:
-
Purified recombinant luciferase (e.g., Firefly luciferase)
-
Luciferase assay buffer (containing ATP and other necessary cofactors)
-
Luciferin substrate
-
This compound stock solution
-
DMSO (vehicle control)
-
Known luciferase inhibitor (positive control)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Methodology:
-
Prepare a dilution series of this compound: Serially dilute the this compound stock solution in the luciferase assay buffer to cover a range of concentrations relevant to your primary experiment. Also, prepare a vehicle control (DMSO) and a positive control (known luciferase inhibitor).
-
Add this compound to the plate: Pipette the diluted this compound solutions, vehicle control, and positive control into the wells of the microplate.
-
Add purified luciferase: Add a constant amount of purified luciferase enzyme to each well.
-
Incubate: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for any potential interaction between the compound and the enzyme.
-
Initiate the reaction: Add the luciferin substrate to all wells.
-
Measure luminescence: Immediately measure the luminescence signal using a luminometer.
Data Analysis:
-
Calculate the percentage of luciferase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 |
| This compound | SIRT2 | Biochemical | 2 µM[1] |
| Nicotinamide | MCF-7 Cell Proliferation | Cell-based | < 50 µM[2] |
Visualizations
Caption: Troubleshooting workflow for suspected this compound interference.
Caption: Potential mechanisms of this compound interference.
References
Technical Support Center: Minimizing Variability in Experiments with Nicotinamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving nicotinamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Nicotinamide, Niacinamide, and this compound?
A1: Nicotinamide and Niacinamide are two names for the same chemical compound, a form of vitamin B3. The terms are often used interchangeably in scientific literature. This compound is the salt form of nicotinamide. For most in vitro and in vivo experimental purposes, they are used interchangeably, with the hydrochloride form often favored for its solubility and stability in aqueous solutions. It is crucial to note that nicotinamide/niacinamide does not cause the flushing effect associated with another form of vitamin B3, nicotinic acid (niacin), making it more suitable for many experimental applications.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is highly soluble in water. To prepare a stock solution, dissolve the powder in sterile, purified water (e.g., Milli-Q or equivalent) or a buffer such as phosphate-buffered saline (PBS) to the desired concentration. For cell culture experiments, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to the culture medium. For animal studies requiring injections, use sterile saline (0.9% NaCl) and ensure the final solution is sterile.
Q3: What are the recommended storage conditions for this compound powder and solutions?
A3:
-
Powder: Store the crystalline solid at -20°C for long-term stability (≥4 years).[3]
-
Stock Solutions: For long-term storage, aliquot stock solutions and store them at -20°C for up to 6 months or -80°C for up to a year, protected from light.[4] Avoid repeated freeze-thaw cycles. For short-term use, a solution can be stored at 4°C for up to a month. Aqueous solutions are not recommended to be stored for more than one day unless their stability under specific conditions has been validated.[3]
Q4: At what wavelength should I measure the absorbance of this compound?
A4: Nicotinamide has absorbance maxima at approximately 214 nm and 262 nm.[3]
Troubleshooting Guides
In Vitro Experiments (Cell Culture)
Q1: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Solution Instability: Ensure your this compound stock solution is freshly prepared or has been stored correctly at -20°C or -80°C in aliquots to avoid degradation from repeated freeze-thaw cycles.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Ensure a homogenous cell suspension and accurate cell counting before seeding.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the media components and your compound, leading to an "edge effect." It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
-
Incubation Time: Ensure consistent incubation times with both the compound and the viability assay reagent across all plates and experiments.
-
Reagent Preparation: Prepare viability assay reagents (e.g., MTT solution) fresh and protect them from light.
Q2: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?
A2: While generally well-tolerated, high concentrations of nicotinamide can be cytotoxic.
-
Verify Concentration: Double-check your stock solution concentration and dilution calculations.
-
Solvent Toxicity: If you are using a solvent other than water or PBS, ensure the final concentration of the solvent in the cell culture medium is not toxic to your cells. Always include a vehicle control (media with the solvent at the same final concentration) in your experimental design.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.
-
Contamination: Microbial contamination can cause cell death and inconsistent results. Regularly check your cultures for any signs of contamination.
Q3: I am not observing the expected biological effect of this compound in my cell culture experiments. What are some possible reasons?
A3:
-
Incorrect Concentration: The effective concentration of nicotinamide can vary significantly depending on the cell type and the specific biological endpoint being measured. Consult the literature for appropriate concentration ranges for your experimental model and perform a dose-response study.
-
Duration of Treatment: The observed effects of nicotinamide can be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration.
-
Cellular Metabolism: Nicotinamide is a precursor to NAD+. The cellular NAD+ levels and the activity of enzymes in the NAD+ salvage pathway can influence the cellular response.
-
Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their response to stimuli. Use cells with a consistent and low passage number.
In Vivo Experiments (Animal Studies)
Q1: I am observing high variability in the physiological responses of my animals to this compound injections. How can I minimize this?
A1:
-
Route of Administration: Ensure a consistent route of administration (e.g., intraperitoneal, oral gavage) across all animals, as this can significantly impact bioavailability and pharmacokinetics.
-
Injection Volume and Speed: Standardize the injection volume based on the animal's body weight and administer the injection at a consistent speed to avoid stress and ensure uniform absorption.
-
Animal Acclimatization: Allow animals to acclimatize to the facility and handling for at least one week before starting the experiment to reduce stress-related physiological changes.
-
Randomization: Randomly assign animals to different treatment groups to minimize bias.
-
Time of Day: Circadian rhythms can influence metabolic processes. Perform treatments and measurements at the same time each day.
Q2: Some of my animals are showing adverse effects after this compound administration. What should I consider?
A2:
-
Dose: High doses of nicotinamide can lead to adverse effects. Review the literature for established tolerated doses in your animal model and consider performing a dose-escalation study to determine the maximum tolerated dose.
-
Solution Preparation: Ensure the injected solution is sterile, isotonic, and at an appropriate pH to avoid irritation and inflammation at the injection site.
-
Animal Health: Use healthy animals from a reputable supplier. Pre-existing health conditions can affect their response to the treatment.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Highly soluble | [5] |
| Ethanol | Soluble | [3] |
| DMSO | Soluble | [3] |
| Dimethyl formamide (DMF) | Soluble | [3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes | Reference |
| 4°C | Up to 1 month | Short-term storage. | |
| -20°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. | [4] |
| -80°C | Up to 1 year | Protect from light; aliquot to avoid freeze-thaw cycles. | [4] |
Table 3: Exemplary Dosing for In Vivo Studies with Nicotinamide
| Application | Animal Model | Dose | Route of Administration | Reference |
| Neuroprotection (Glaucoma Model) | Rats | 200, 600 mg/kg/day | Oral (in food and water) | |
| Radiosensitization | Mice | 1000 mg/kg | Intraperitoneal (i.p.) | |
| Pancreatic Cancer Immunomodulation | Mice | 20 mg/dose | Oral gavage |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in a complete culture medium. b. Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium without the compound). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound powder
-
Sterile 0.9% saline for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
Procedure:
-
Determine Required Concentration: a. Based on the desired dose (e.g., 500 mg/kg) and the average weight of the animals, calculate the total amount of this compound and the final volume of the solution. Assume an injection volume of 10 mL/kg for mice. b. Example for a 25g mouse: A 500 mg/kg dose requires 12.5 mg of this compound. For a 10 mL/kg injection volume, this would be in 0.25 mL of saline. A stock solution of 50 mg/mL would be appropriate.
-
Weighing and Dissolving: a. In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder and transfer it to a sterile conical tube. b. Add the calculated volume of sterile 0.9% saline to the tube. c. Vortex or gently swirl the tube until the this compound is completely dissolved. This compound is readily soluble in water.
-
Sterilization: a. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial or tube. This step is crucial to ensure the sterility of the final injectable solution.
-
Storage: a. Store the sterile this compound solution at 4°C, protected from light, for short-term use. For long-term storage, consult the recommendations in Table 2. It is ideal to prepare fresh solutions for injection.
Visualizations
Caption: Key signaling pathways influenced by this compound.
Caption: Experimental workflow for an in vitro cell viability assay.
References
Impact of freeze-thaw cycles on Nicotinamide Hydrochloride solution integrity
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nicotinamide Hydrochloride solutions, particularly concerning the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Can I freeze my this compound solution for storage?
A1: While freezing can be a method for long-term storage, it is crucial to be aware that freeze-thaw cycles can potentially impact the stability of the solution. Some suppliers recommend storing solutions at -20°C and using them within three months to prevent loss of potency.[1] It is also advised to aliquot the solution to avoid multiple freeze-thaw cycles.[1] For some related compounds, like the reduced form of nicotinamide riboside, freeze-thaw cycles are particularly discouraged as they can lead to oxidation and degradation.[2][3]
Q2: What are the potential consequences of freeze-thaw cycles on my this compound solution?
A2: Freeze-thaw cycles can lead to physical and chemical changes in the solution.[4][5] Potential issues include:
-
Precipitation: The solubility of this compound may decrease at lower temperatures, leading to the formation of precipitates that may not fully redissolve upon thawing.[5]
-
pH Shifts: The pH of the solution can change during the freezing process due to the concentration of solutes in the unfrozen portion.
-
Degradation: Repeated freeze-thaw cycles can accelerate the chemical degradation of this compound.[6]
Q3: How many freeze-thaw cycles can a this compound solution typically withstand?
A3: There is no definitive number of freeze-thaw cycles that a this compound solution can endure without degradation, as it depends on factors like concentration, solvent, and the rate of freezing and thawing.[6] For pharmaceutical products in general, stability testing often involves 3 to 5 cycles.[4] It is best practice to minimize the number of freeze-thaw cycles.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for nicotinamide derivatives in aqueous solutions is hydrolysis of the N-glycosidic bond, which yields nicotinamide and the corresponding sugar moiety.[7][8] In some cases, deamination to form nicotinic acid can also occur.[9][10]
Q5: How does pH affect the stability of this compound solutions?
A5: The pH of the solution has a significant influence on the stability of nicotinamide compounds.[7] For instance, Nicotinamide Riboside is more stable in acidic conditions and more labile under neutral and alkaline conditions.[11] Nicotinamide itself is generally more stable at a neutral pH (around 5-7) and can hydrolyze to nicotinic acid at a low pH.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Visible Precipitate After Thawing | The concentration of this compound may have exceeded its solubility limit at the freezing temperature. | Gently warm the solution and vortex to attempt redissolution. If the precipitate persists, it may be necessary to filter the solution. Consider preparing a lower concentration for frozen storage. |
| Unexpected Change in Experimental Results | The potency of the this compound solution may have decreased due to degradation from freeze-thaw cycles. | Prepare a fresh solution from a solid stock. To avoid this in the future, aliquot solutions into single-use volumes before freezing.[1] |
| Shift in Solution pH | Concentration effects during the freezing process can alter the pH of the solution. | Measure the pH of the thawed solution and adjust if necessary. Consider using a buffered solution for better pH stability. |
| Discoloration of the Solution | This could indicate the formation of degradation products. | Discard the solution and prepare a fresh batch. Investigate the storage conditions and number of freeze-thaw cycles to identify the cause. |
Experimental Protocols
Protocol for Freeze-Thaw Stability Testing of this compound Solution
This protocol outlines a general procedure for assessing the stability of a this compound solution under freeze-thaw conditions.[4][5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer) at a relevant concentration.
-
Dispense the solution into multiple, identical, tightly sealed containers to represent the final packaging.[5]
2. Initial Analysis (Time Zero):
-
Before the first freeze cycle, analyze the initial samples for:
3. Freeze-Thaw Cycling:
-
Freezing Step: Place the samples in a freezer at a controlled temperature, typically -20°C.[4] Allow the samples to freeze completely (a minimum of 24 hours is often used).[16]
-
Thawing Step: Remove the samples from the freezer and allow them to thaw at room temperature (e.g., 20-25°C) or under other controlled conditions.[4] Ensure the samples are completely thawed.
-
Repeat Cycles: Repeat the freezing and thawing process for a predetermined number of cycles (e.g., 3 to 5 cycles).[4]
4. Post-Cycle Analysis:
-
After each freeze-thaw cycle, or at the end of all cycles, visually inspect the samples for any physical changes.[5]
-
Perform the same analytical tests as in the initial analysis (pH, concentration, degradation products).
5. Data Analysis:
-
Compare the results from the cycled samples to the initial (Time Zero) samples.
-
A product is generally considered stable if it maintains its physical and chemical integrity, showing no significant changes in appearance, pH, or concentration, and no formation of significant degradation products.[16]
Quantitative Data Summary
As specific public data on the freeze-thaw stability of this compound is limited, the following table presents a hypothetical data set based on typical stability testing outcomes for small molecules. This table illustrates how to present such data.
| Parameter | Initial (Time Zero) | After 1 Cycle | After 3 Cycles | After 5 Cycles |
| Appearance | Clear, colorless solution | Clear, colorless solution | Clear, colorless solution | Slight opalescence |
| pH | 6.50 | 6.45 | 6.38 | 6.30 |
| Nicotinamide HCl Assay (%) | 100.0 | 99.5 | 98.2 | 96.5 |
| Total Degradation Products (%) | < 0.1 | 0.2 | 0.8 | 1.5 |
Visualizations
Caption: Workflow for assessing this compound solution stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 2. Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 5. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production? - Elchemy [elchemy.com]
- 13. ijprt.org [ijprt.org]
- 14. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 15. ijnrd.org [ijnrd.org]
- 16. microchemlab.com [microchemlab.com]
Validation & Comparative
A Comparative In Vivo Analysis of Nicotinamide Hydrochloride and NMN as NAD+ Precursors
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key regulator of various signaling pathways integral to cellular health and longevity. The age-related decline in NAD+ levels has spurred significant interest in NAD+ precursor supplementation as a therapeutic strategy. Among the most studied precursors are Nicotinamide Hydrochloride (Nam HCl) and Nicotinamide Mononucleotide (NMN). This guide provides an objective, data-driven comparison of their in vivo performance, drawing from available experimental evidence to inform research and development efforts.
Executive Summary
Both this compound (a salt of nicotinamide, NAM) and NMN serve as effective precursors for NAD+ biosynthesis in vivo. Upon administration, they are primarily processed through the NAD+ salvage pathway. While both compounds have demonstrated the ability to augment NAD+ levels, their metabolic routes, and tissue-specific effects may differ. Orally administered NMN and other precursors like Nicotinamide Riboside (NR) are largely converted to nicotinamide in the liver before being distributed to other tissues.[1] However, the discovery of a specific NMN transporter, Slc12a8, highly expressed in the small intestine, suggests a potential for direct uptake of NMN, which may offer advantages in bioavailability and tissue-specific delivery.[2][3] Some evidence also suggests that NMN may be retained in the body for a longer duration than nicotinamide.[4]
Quantitative Data Comparison
The following tables summarize quantitative data from in vivo studies on NMN. Direct comparative in vivo data for this compound under identical experimental conditions is limited in the reviewed literature; however, data for nicotinamide (NAM) is used as a proxy.
Table 1: In Vivo Effects of NMN Administration on NAD+ Levels in Mice
| Tissue | Route of Administration | Dose | Fold Increase in NAD+ | Time Point | Reference |
| Liver | Intraperitoneal (IP) | 500 mg/kg | ~2.4 | 4 hours | [5] |
| Kidney | Intraperitoneal (IP) | 500 mg/kg | ~2.4 | 4 hours | [5] |
| White Adipose Tissue | Intraperitoneal (IP) | 500 mg/kg | ~2.0 | 4 hours | [5] |
| Liver | Oral Gavage | 500 mg/kg | ~2.3 | 4 hours | [5] |
| Liver | Oral Gavage | 300 mg/kg | Consistent Increase | 15-30 minutes | [6] |
| Hippocampus | Intraperitoneal (IP) | 500 mg/kg | 34-39% Increase | 15 minutes | [4] |
Table 2: Pharmacokinetic Parameters of Oral NMN in Rodents
| Parameter | Value | Animal Model | Dose | Reference |
| Time to Peak Plasma Concentration | ~10 minutes | Mice | 300 mg/kg | [7] |
| Elimination from Bloodstream | Within 15 minutes | Mice | 300 mg/kg | [6] |
Signaling Pathways and Metabolic Routes
Both Nam HCl and NMN contribute to the cellular NAD+ pool primarily through the NAD+ salvage pathway. However, their points of entry into this pathway differ.
NAD+ Salvage Pathway
The diagram below illustrates the key steps in the NAD+ salvage pathway, showing the entry points for Nicotinamide (from Nam HCl) and NMN.
Caption: NAD+ Salvage Pathway for this compound and NMN.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
Protocol 1: Quantification of NAD+ in Mouse Tissues
Objective: To measure NAD+ concentrations in various tissues following the administration of an NAD+ precursor.
Materials:
-
C57BL/6J mice
-
Nicotinamide Mononucleotide (NMN) or this compound (Nam HCl)
-
Saline solution (vehicle)
-
Liquid nitrogen
-
Homogenizer
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
NAD+/NADH assay kit (cycling assay or HPLC-based)
-
Spectrophotometer or HPLC system
Procedure:
-
Animal Dosing: Administer NMN or Nam HCl to mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose. A control group should receive a vehicle (saline).
-
Tissue Collection: At predetermined time points post-administration, euthanize the mice and rapidly dissect the tissues of interest (e.g., liver, muscle, brain).
-
Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
NAD+ Extraction:
-
Homogenize the frozen tissue in a solution of perchloric acid.
-
Centrifuge the homogenate to pellet the protein.
-
Neutralize the supernatant containing NAD+ with potassium carbonate.
-
-
NAD+ Quantification:
-
Enzymatic Cycling Assay: Use a commercial NAD+/NADH assay kit according to the manufacturer's instructions. This method typically involves an enzymatic reaction that generates a colored or fluorescent product in proportion to the amount of NAD+ present.
-
HPLC Analysis: For a more direct quantification, use reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify NAD+.[8]
-
-
Data Analysis: Normalize NAD+ concentrations to the weight of the tissue sample. Compare the NAD+ levels between the treatment and control groups.
Protocol 2: In Vivo Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of NMN or Nam HCl after oral administration.
Materials:
-
Cannulated mice or rats
-
NMN or Nam HCl
-
LC-MS/MS system
-
Blood collection tubes (with anticoagulant)
Procedure:
-
Dosing: Administer a single oral dose of NMN or Nam HCl to the cannulated animals.
-
Blood Sampling: Collect blood samples from the cannula at multiple time points (e.g., 0, 5, 10, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the parent compound (NMN or NAM) and its metabolites in the plasma samples.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative in vivo study of NAD+ precursors.
Caption: A typical experimental workflow for comparing NAD+ precursors in vivo.
Conclusion and Future Directions
The available in vivo evidence suggests that both this compound and NMN are effective at increasing systemic NAD+ levels. NMN's potential for direct cellular uptake via the Slc12a8 transporter presents an intriguing area for further investigation, as it could lead to more targeted and efficient NAD+ repletion in specific tissues. However, the extent to which orally administered NMN bypasses conversion to nicotinamide in the liver remains to be fully elucidated in humans.
For drug development professionals, the choice between Nam HCl and NMN may depend on the desired therapeutic outcome, target tissue, and pharmacokinetic profile. Future head-to-head comparative studies in larger animal models and humans are warranted to definitively delineate the in vivo differences in bioavailability, tissue distribution, and efficacy between these two prominent NAD+ precursors. Such studies will be instrumental in optimizing dosing strategies and advancing the clinical application of NAD+ repletion therapies.
References
- 1. youtube.com [youtube.com]
- 2. goldmanlaboratories.com [goldmanlaboratories.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications [mdpi.com]
- 5. Cornell Researchers Show Unequal Distribution of NAD+ Across Organs Following NMN Administration [nmn.com]
- 6. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 8. An Updated Review on the Mechanisms, Pre‐Clinical and Clinical Comparisons of Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) [agris.fao.org]
A Researcher's Guide to Validating the Purity of Nicotinamide Hydrochloride
For scientists and professionals in drug development, ensuring the purity of research compounds is a critical, non-negotiable aspect of preclinical research. This guide provides a comprehensive comparison of analytical methods for validating the purity of Nicotinamide Hydrochloride, a vital precursor in cellular metabolism. We will delve into the experimental protocols of key analytical techniques, compare its purity profile with common alternatives, and provide visual workflows to aid in experimental design.
Unveiling Purity: A Comparative Look at Analytical Techniques
The purity of this compound can be determined using several robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, offering high resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative purity assessment without the need for a specific reference standard for each impurity. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple and rapid method for concentration determination, while titration remains a classic and reliable method for assaying the bulk material.
The following table summarizes the performance of these key analytical techniques in validating the purity of this compound.
| Analytical Technique | Principle | Typical Purity Specification | Key Advantages | Key Limitations |
| HPLC | Separation based on polarity | >99% | High sensitivity, specificity, and resolution for impurity profiling. | Requires reference standards for impurity identification and quantification. |
| qNMR | Signal intensity proportional to molar concentration | >98% | Absolute quantification without a specific reference standard for each impurity; provides structural information. | Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer. |
| UV-Vis Spectrophotometry | Absorbance of UV light | Assay: 98.5% - 101.5% | Simple, rapid, and cost-effective for concentration determination. | Not suitable for identifying individual impurities; susceptible to interference from UV-absorbing impurities. |
| Titration | Neutralization of the basic pyridine nitrogen | Assay: 98.5% - 101.5% | High precision and accuracy for assaying the bulk material; a primary method in pharmacopeias. | Not impurity-specific; less sensitive than chromatographic methods. |
This compound vs. Its Alternatives: A Purity Perspective
In research, particularly in studies related to NAD+ metabolism, alternatives to Nicotinamide such as Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are often considered. While these compounds share a common metabolic pathway, their purity profiles and the impurities present can differ based on their synthesis and purification processes.
| Compound | Common Impurities | Typical Purity Levels | Notes |
| This compound | Isonicotinamide, Nicotinic Acid, 3-Cyanopyridine | >99% (pharmaceutical grade) | Purity standards are well-established in major pharmacopeias (USP, EP, JP). |
| Nicotinamide Riboside (NR) | Nicotinamide, Ribose, Chloride | >90% - 96% (for novel food) | Purity can be a concern in some commercial supplements. |
| Nicotinamide Mononucleotide (NMN) | Nicotinamide, Ribose-5-phosphate | Varies significantly in commercial products. | The quality and purity of NMN supplements can be inconsistent. |
Experimental Protocols for Purity Validation
Detailed and standardized experimental protocols are paramount for obtaining reliable and reproducible purity data. Below are step-by-step methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Sample diluent: Water or mobile phase A
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 262 nm
-
Gradient elution: A suitable gradient program to separate Nicotinamide from its potential impurities. For example, start with a low percentage of mobile phase B and gradually increase it.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components, or by using the response factor of the reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H NMR for the absolute purity determination of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into a clean vial.
-
Accurately weigh about 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
-
Data Processing:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
UV-Visible Spectrophotometry
This protocol details a straightforward method for assaying this compound using UV-Vis spectrophotometry.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Solvent (e.g., distilled water or 0.1 N HCl)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard of a known concentration (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation: Prepare a solution of the this compound sample in the same solvent to a concentration that falls within the range of the calibration curve.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound (typically around 262 nm).
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
-
Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the expected concentration.
-
Titration
This protocol describes a non-aqueous acid-base titration for the assay of this compound.
Instrumentation:
-
Burette
-
Potentiometer with a suitable electrode system (for potentiometric titration) or a visual indicator.
Reagents:
-
Perchloric acid in glacial acetic acid (e.g., 0.1 N) as the titrant.
-
Glacial acetic acid as the solvent.
-
Crystal violet solution as a visual indicator (if not using potentiometry).
Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized perchloric acid solution.
-
Endpoint Detection: Determine the endpoint of the titration either potentiometrically (the point of maximum inflection) or visually (color change of the indicator).
-
Calculation: Calculate the purity of the this compound based on the volume of titrant consumed and the stoichiometry of the reaction.
Visualizing the Workflow and Pathway
To
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Nicotinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Nicotinamide Hydrochloride. The information presented is based on established analytical methodologies and validation parameters to assist researchers in selecting the most appropriate technique for their specific needs.
Introduction
This compound, a salt of nicotinamide (a form of vitamin B3), is a crucial compound in various pharmaceutical and research applications. Accurate and reliable quantification is essential for quality control, formulation development, and pharmacokinetic studies. Both HPLC and LC-MS are powerful analytical techniques widely employed for this purpose. This guide outlines the experimental protocols for each method and presents a comparative summary of their performance based on key validation parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a common reversed-phase HPLC method for the determination of Nicotinamide.
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 70% buffer (aqueous solution of hexane sulfonic acid sodium salt) and 30% methanol. An alternative mobile phase can be a phosphate buffer[1].
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation: A specific quantity of the sample powder is accurately weighed and dissolved in the mobile phase. The solution is then sonicated to ensure complete dissolution and filtered through a 0.45 µm membrane filter before injection into the HPLC system[3].
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general LC-MS/MS method for the sensitive quantification of Nicotinamide.
Chromatographic Conditions:
-
Column: C18 or a specialized column for polar compounds[4][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol)[6][7][8].
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C[9]
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode[6][8][10].
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis[6][8].
-
MRM Transition: For nicotinamide, the precursor to product ion transition of m/z 123.1 → 80.1 is commonly monitored[6].
Sample Preparation: Serum or plasma samples are typically prepared by protein precipitation using acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase before injection[6][8].
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical performance characteristics of HPLC and LC-MS methods for the analysis of Nicotinamide, based on established validation guidelines[11][12][13][14].
| Validation Parameter | HPLC with UV Detection | LC-MS/MS |
| Specificity | Good. Based on chromatographic retention time. Potential for interference from co-eluting compounds. | Excellent. Based on both retention time and specific mass-to-charge ratio transitions, providing high selectivity. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999[2] | ≥ 0.99[6][7] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 88-112%[6] |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 5% | Intra-day and Inter-day: < 15%[6] |
| Limit of Detection (LOD) | In the µg/mL range[2] | In the ng/mL to pg/mL range[6] |
| Limit of Quantification (LOQ) | In the µg/mL range[2] | In the ng/mL range[6] |
| Robustness | Generally robust to small variations in mobile phase composition and flow rate. | Can be sensitive to matrix effects, requiring careful sample preparation and potential use of internal standards. |
Methodology Workflow
The following diagram illustrates the general workflow for the cross-validation of analytical methods like HPLC and LC-MS.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion
Both HPLC with UV detection and LC-MS/MS are suitable methods for the quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control and analysis of relatively high concentration samples. Its precision and accuracy are excellent for many applications.
-
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical studies where low detection limits are required, such as in pharmacokinetic research or for the analysis of complex biological matrices. The enhanced specificity of LC-MS/MS minimizes the risk of interference from other components in the sample matrix.
For a comprehensive cross-validation, it is recommended to analyze a set of identical samples using both validated methods and to statistically compare the results to ensure consistency and reliability between the two techniques.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajprd.com [ajprd.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. Validating HPLC and LC-MS Methods for Regulated Labs - Primer [mtc-usa.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. resolian.com [resolian.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
Proper Disposal Procedures for Nicotinamide Hydrochloride
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of nicotinamide hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and protecting the environment.
Immediate Safety and Handling Precautions
This compound, while not classified as acutely hazardous, requires careful handling due to its potential to cause skin, eye, and respiratory irritation. It is a combustible solid, and finely dispersed dust can form explosive mixtures in air. Always consult the Safety Data Sheet (SDS) before handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with the following PPE:
| PPE Category | Specification |
| Hand Protection | Nitrile gloves. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Protective clothing, such as a lab coat. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter. |
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). All chemical waste must be treated as hazardous unless explicitly determined otherwise by an Environmental Health and Safety (EHS) professional.
1. Waste Containerization:
-
Select a Proper Container: Use a clean, leak-proof container with a secure screw-top cap that is chemically compatible with this compound. Plastic containers are often preferred to minimize the risk of breakage.
-
Avoid Overfilling: Fill the container to no more than 90% of its capacity, leaving at least a one-inch headspace to allow for expansion.
-
Keep Closed: Always keep the waste container tightly sealed, except when adding waste.
2. Waste Labeling:
-
Affix a "Hazardous Waste" Label: As soon as the first waste is added, the container must be labeled as "Hazardous Waste".
-
Complete Label Information: The label must be filled out completely and legibly. Do not use abbreviations or chemical formulas.
-
Full Chemical Name: "this compound" or "Nicotinamide". For mixtures, list all constituents and their percentages.
-
Generator Information: Include the Principal Investigator's name, contact number, department, and room number.
-
Hazard Pictograms: Check the appropriate hazard pictograms (e.g., for irritation).
-
3. Segregation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be located at or near the point of waste generation and under the control of laboratory personnel.
-
Segregate Incompatibles: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Ensure the waste container is stored separately from these materials to prevent dangerous reactions.
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.
4. Arranging for Disposal:
-
Contact EHS: Once the container is full or waste is no longer being generated, arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Submit Paperwork: You may need to submit a hazardous waste pickup request form, providing a complete list of the chemicals for disposal.
Disposal of Empty Containers
Properly cleaned empty chemical containers can often be disposed of as regular laboratory waste.
-
Triple Rinsing: Containers that held this compound must be triple-rinsed with a suitable solvent (such as water) capable of removing the chemical residue.
-
Collect Rinsate: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of through the chemical waste stream.
-
Deface Label: Completely remove or deface the original manufacturer's label with a black marker.
-
Final Disposal: After rinsing and defacing the label, the uncapped container may be disposed of in the regular trash or designated glass disposal box.
Quantitative Data and Physical Properties
The following table summarizes key data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| pH (50 g/L solution) | 6.0 - 7.5 | |
| Flash Point | > 150 °C / > 302 °F | |
| Autoignition Temperature | 480 °C / 896 °F | |
| Partition Coefficient (log Pow) | -0.38 (Indicates low potential for bioaccumulation) | |
| RCRA Hazardous Waste Storage Limit | ≤ 55 gallons in Satellite Accumulation Area |
Experimental Protocols Referenced
The procedures outlined above are based on standard hazardous waste management protocols mandated by regulatory bodies such as the EPA and are not derived from specific laboratory experiments. The core methodology involves the principles of waste identification, segregation, safe storage, and proper disposal through a certified hazardous waste program.
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
